3-Methoxy-4-(pyridin-2-yl)benzoic acid
Description
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Properties
CAS No. |
540497-38-9 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-methoxy-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-9(13(15)16)5-6-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) |
InChI Key |
ZMTOWCCWZUBZQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxy-4-(pyridin-2-yl)benzoic acid chemical structure analysis
In-Depth Structural and Analytical Guide: 3-Methoxy-4-(pyridin-2-yl)benzoic Acid
Executive Summary
As biaryl scaffolds continue to dominate the landscape of modern drug discovery and advanced materials science, highly functionalized derivatives like 3-Methoxy-4-(pyridin-2-yl)benzoic acid have emerged as critical building blocks. This molecule features a unique combination of a hydrogen-bonding carboxylic acid, an electron-donating methoxy group, and a metal-coordinating pyridine ring.
This whitepaper provides a comprehensive technical evaluation of 3-Methoxy-4-(pyridin-2-yl)benzoic acid. Designed for senior application scientists and medicinal chemists, it bypasses generic overviews to focus on the causality behind its retrosynthetic challenges, optimized self-validating experimental protocols, and advanced analytical characterization.
Core Structural & Physicochemical Profiling
The structural integrity and reactivity of 3-Methoxy-4-(pyridin-2-yl)benzoic acid are dictated by the steric and electronic interplay between its three primary functional groups. The methoxy group at the C3 position sits ortho to the pyridin-2-yl ring at the C4 position. This proximity induces a significant steric clash, forcing the biaryl axis out of planarity. This non-planar conformation (dihedral angle > 45°) is highly advantageous in medicinal chemistry, as it allows the scaffold to project into deep, three-dimensional hydrophobic pockets of target proteins without paying a high entropic penalty upon binding[1].
Furthermore, the molecule is amphoteric. The basic pyridine nitrogen and the acidic carboxylic acid moiety mean that the compound exists as a zwitterion at neutral pH, a critical factor that must be accounted for during downstream isolation and purification.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₃H₁₁NO₃ | Defines the biaryl core structure. |
| Molecular Weight | 229.23 g/mol | Optimal low-MW fragment for lead generation. |
| Exact Mass | 229.0739 Da | Target value for high-resolution mass spectrometry (HRMS). |
| Topological Polar Surface Area (tPSA) | 65.5 Ų | Excellent for cell permeability; falls within the Lipinski optimal range (< 140 Ų). |
| Predicted pKa (Acidic) | ~4.0 | Carboxylic acid deprotonation threshold. |
| Predicted pKa (Basic) | ~5.2 | Pyridinium conjugate acid threshold. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates strong directional binding in protein active sites[2]. |
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 2-pyridyl biaryls via the Suzuki-Miyaura cross-coupling reaction is notoriously problematic. Novice chemists often attempt to couple 4-bromo-3-methoxybenzoic acid with 2-pyridylboronic acid. However, 2-pyridylboronic acids are acutely unstable; the adjacent basic nitrogen coordinates with the empty p-orbital of the boron atom, facilitating rapid protodeboronation before transmetalation can occur[3][4].
The Expert Solution (Inverted Coupling): To circumvent protodeboronation, the electronic roles of the coupling partners must be inverted. By utilizing 4-borono-3-methoxybenzoic acid (or its pinacol ester) as the nucleophile and 2-bromopyridine as the electrophile, the instability of the boron species is entirely bypassed. We employ a Buchwald-type precatalyst or Pd(dppf)Cl₂ to accelerate the oxidative addition of the electron-deficient 2-bromopyridine, ensuring high turnover rates.
Fig 1: Retrosynthetic decision tree highlighting the causality behind partner selection to avoid protodeboronation.
Step-by-Step Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system . The causality behind the workup lies in the molecule's amphoteric nature; standard liquid-liquid extraction will fail unless the precise isoelectric point (pI) is targeted.
Reagents:
-
4-Borono-3-methoxybenzoic acid (1.0 equiv, 10 mmol)
-
2-Bromopyridine (1.1 equiv, 11 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv, 30 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Methodology:
-
System Deoxygenation: Charge a Schlenk flask with 4-borono-3-methoxybenzoic acid, 2-bromopyridine, K₂CO₃, and the solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.
-
Catalyst Activation: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting mass (m/z 196 for the boronic acid) is depleted and the target mass (m/z 230 [M+H]⁺) dominates the total ion chromatogram (TIC).
-
Isoelectric Precipitation (Critical Step): Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Dilute the filtrate with 50 mL of water and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted 2-bromopyridine and phosphine ligands.
-
Product Isolation: Carefully titrate the aqueous layer with 1M HCl while stirring continuously. As the pH approaches ~4.6 (the isoelectric point), the zwitterionic 3-Methoxy-4-(pyridin-2-yl)benzoic acid will crash out of solution as a white/off-white precipitate.
-
Filtration & Drying: Filter the precipitate, wash with ice-cold water (to minimize solubility losses), and dry under high vacuum at 50°C for 24 hours.
Analytical Characterization & Self-Validating Systems
To guarantee structural integrity, the isolated batch must pass a stringent analytical decision tree. The presence of the methoxy group acts as an internal NMR standard, while the distinct splitting pattern of the pyridine ring confirms regiochemistry.
Fig 2: Sequential analytical validation workflow ensuring structural and purity compliance.
Expected Spectral Signatures:
-
LC-MS (ESI+): A dominant peak at m/z 230.08 ([M+H]⁺) and a secondary sodium adduct at m/z 252.06 ([M+Na]⁺).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.10 (br s, 1H) – Carboxylic acid proton (validates the acidic moiety).
-
δ 8.68 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H) – Pyridine H6 proton (highly deshielded due to adjacent nitrogen, validates the heteroaromatic ring).
-
δ 3.85 (s, 3H) – Methoxy protons (validates the electron-donating ether linkage).
-
Applications in Drug Discovery & Materials Science
Medicinal Chemistry (Kinase Inhibitors & Modulators): The 3-methoxy-4-(pyridin-2-yl) biaryl motif is highly privileged in drug design. It serves as a rigidified scaffold that mimics the binding vectors of peptide bonds. Similar methoxy-substituted benzoic acid derivatives have been successfully deployed in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs)[1] and as core modulators for gamma-secretase in Alzheimer's disease research, where the pyridine nitrogen actively engages in critical hydrogen bonding with the target protein's active site[5].
Metal-Organic Frameworks (MOFs): In advanced materials, 4-(pyridin-2-yl)benzoic acid derivatives are utilized as bifunctional linker ligands for MOFs[6]. The carboxylic acid acts as an anionic anchor to metal clusters (e.g., Zn₄O nodes), while the pyridine nitrogen coordinates to secondary transition metals, enabling the construction of highly porous, mixed-metal frameworks used in gas storage and catalysis.
References
-
4-(2-Pyridyl)Benzoic Acid | C12H9NO2 | CID 821692 - PubChem National Institutes of Health (NIH)[Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid MDPI - Molecules[Link]
-
Design, Synthesis, and Evaluation of a Novel Series of Oxadiazine Gamma Secretase Modulators for Familial Alzheimer's Disease Journal of Medicinal Chemistry - ACS Publications[Link]
-
Cationic Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids ResearchGate[Link]
-
Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions Nature / DNTB[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(2-Pyridyl)Benzoic Acid | C12H9NO2 | CID 821692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Comprehensive Technical Guide on 3-Methoxy-4-(pyridin-2-yl)benzoic Acid: Physicochemical Profiling, Synthesis, and Medicinal Applications
Executive Summary
In modern drug discovery, the strategic selection of biaryl scaffolds is critical for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 3-Methoxy-4-(pyridin-2-yl)benzoic acid (CAS: 540497-38-9) represents a highly privileged building block[1]. By integrating a hydrogen-bond-accepting 2-pyridyl ring, a conformationally restrictive ortho-methoxy group, and a versatile carboxylic acid handle, this compound serves as an ideal intermediate for synthesizing kinase inhibitors, GPCR antagonists, and advanced PROTAC degraders.
This whitepaper provides an in-depth analysis of its molecular specifications, the mechanistic rationale behind its structural features, and field-validated, step-by-step methodologies for its synthesis and downstream application.
Physicochemical Profiling & Molecular Specifications
Accurate physicochemical data is the foundation of predictive medicinal chemistry. The molecular weight and formula of 3-Methoxy-4-(pyridin-2-yl)benzoic acid dictate its ligand efficiency and behavior in physiological environments. Below is a synthesized table of its core quantitative parameters[1].
| Parameter | Specification |
| Chemical Name | 3-Methoxy-4-(pyridin-2-yl)benzoic acid |
| CAS Registry Number | 540497-38-9 |
| MDL Number | MFCD20484060 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Monoisotopic Mass | 229.0739 Da |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Methoxy O, Carboxyl O₂) |
| Topological Polar Surface Area (TPSA) | ~59.4 Ų |
| Rotatable Bonds | 3 |
Structural Significance & Conformational Dynamics
As an application scientist, I frequently leverage this specific scaffold because it solves a common problem in biaryl drug design: coplanarity-induced insolubility and off-target toxicity .
The inclusion of the 3-methoxy group adjacent to the biaryl axis is not merely decorative; it acts as a conformational lock . The steric bulk of the methoxy oxygen forces the 2-pyridyl ring out of coplanarity with the benzoic acid core (typically inducing a dihedral angle of 45°–60°). This twist breaks molecular symmetry, disrupting crystal lattice packing to enhance aqueous solubility, while simultaneously projecting the 2-pyridyl nitrogen into a precise vector for hydrogen bonding with target protein backbones (e.g., kinase hinge regions).
Fig 1: Pharmacophore mapping and target interactions of the biaryl scaffold.
Advanced Synthetic Methodology
Synthesizing 2-pyridyl biaryl compounds is notoriously challenging. Standard 2-pyridylboronic acids undergo rapid protodeboronation, leading to failed Suzuki-Miyaura couplings. To ensure a self-validating, high-yielding system, the protocol below utilizes 2-pyridyl MIDA boronate chemistry. The MIDA (N-methyliminodiacetic acid) ligand protects the boron atom, slowly releasing the active boronic acid in situ when exposed to aqueous base.
Experiment 1: Synthesis of Methyl 3-methoxy-4-(pyridin-2-yl)benzoate
Causality Check: Copper(II) acetate is added as a co-catalyst. 2-Pyridyl species are notoriously slow to transmetalate onto palladium; copper acts as an intermediate shuttle, drastically accelerating the catalytic cycle.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried Schlenk flask with methyl 4-bromo-3-methoxybenzoate (1.0 eq), 2-pyridyl MIDA boronate (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), Cu(OAc)₂ (0.2 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with N₂ gas (3 cycles). Crucial: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.
-
Solvent Addition: Add degassed DMF and H₂O in a 4:1 v/v ratio. The presence of water is strictly required to facilitate the slow hydrolysis of the MIDA boronate.
-
Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium and copper black.
-
Purification: Wash the organic filtrate with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.
Experiment 2: Saponification to the Final Acid
Causality Check: Because the final product contains both a basic pyridine nitrogen and an acidic carboxyl group, it exists as a zwitterion. Standard acidic workups will protonate the pyridine, pulling the product into the aqueous layer. Precipitation at the exact isoelectric point is required.
Step-by-Step Protocol:
-
Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
Evaporate the organic solvents (THF/MeOH) under reduced pressure.
-
Dilute the remaining aqueous residue with distilled water and cool to 0 °C in an ice bath.
-
Isoelectric Precipitation: Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH reaches precisely ~4.5. The zwitterionic product will crash out of the solution as a fine solid.
-
Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Fig 2: Step-by-step synthetic workflow for 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Downstream Applications in Drug Discovery
Once synthesized, the carboxylic acid moiety of 3-Methoxy-4-(pyridin-2-yl)benzoic acid serves as an optimal synthetic handle for standard amide coupling (using reagents like HATU or EDC/HOBt).
-
Kinase Inhibitors: Amidation with various anilines allows this scaffold to act as a hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge backbone (e.g., Met or Cys residues), while the methoxy group projects into the solvent-exposed region or a hydrophobic pocket.
-
PROTAC Linker Attachment: The benzoic acid can be coupled to alkyl or PEG-based linkers, connecting the target-binding pharmacophore to an E3 ligase ligand (such as thalidomide or VHL ligands) for targeted protein degradation.
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:
-
HPLC Purity: >95% (UV detection at 254 nm).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 230.08.
-
¹H NMR (DMSO-d₆): Key diagnostic peaks include the highly deshielded pyridine α-proton (typically ~8.6 ppm, doublet) and the sharp singlet of the methoxy group (~3.8 ppm, integrating to 3H). The carboxylic acid proton will appear as a broad singlet >12.5 ppm.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. URL:[Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]
Sources
Navigating Heterocyclic Scaffolds: A Technical Guide to 4-Methoxy-3-(pyridin-2-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular entities are paramount. This guide provides an in-depth look at a specific heterocyclic compound, offering clarity on its structural identifiers and potential utility. While the initial inquiry specified 3-Methoxy-4-(pyridin-2-yl)benzoic acid, public chemical databases lack readily available, validated information for this specific isomeric configuration. However, a closely related and well-documented isomer, 4-Methoxy-3-(pyridin-2-yl)benzoic acid , is available and presents a valuable case study. This document will focus on the confirmed structural details and inferred scientific context of this accessible analogue.
Core Molecular Identification
The unambiguous identification of a chemical compound is the foundation of all subsequent research. For 4-Methoxy-3-(pyridin-2-yl)benzoic acid, the standard nomenclature is supported by two primary machine-readable formats: the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI). These strings encode the molecule's topology and stereochemistry, ensuring digital portability and searchability across diverse chemical informatics platforms.
-
SMILES: COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2[1]
-
InChI: InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)[1]
These identifiers are crucial for accurate database searching, computational modeling, and procurement.
Physicochemical and Structural Data Summary
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes key computed and experimental data for 4-Methoxy-3-(pyridin-2-yl)benzoic acid, providing a snapshot of its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | PubChem[1] |
| Monoisotopic Mass | 229.0739 Da | PubChem[1] |
| Predicted XlogP | 2.0 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
The predicted XlogP value suggests a moderate lipophilicity, a key parameter in assessing drug-likeness and potential membrane permeability. The presence of both hydrogen bond donors and acceptors indicates the potential for specific intermolecular interactions, which is critical for target binding in drug discovery.
Synthesis and Application Context
While specific experimental data for 4-Methoxy-3-(pyridin-2-yl)benzoic acid is limited, the structural motif of a substituted benzoic acid linked to a pyridine ring is prevalent in medicinal chemistry. Compounds with similar backbones are explored for a wide range of therapeutic applications, including as kinase inhibitors and as building blocks for more complex bioactive molecules.[2][3] The methoxy and carboxylic acid groups provide versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).[4]
For instance, the synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the biaryl bond between the benzoic acid and pyridine rings. The carboxylic acid may be protected as an ester during some synthetic steps and later hydrolyzed.
Conceptual Experimental Workflow: Suzuki Coupling Approach
To illustrate a plausible synthetic route for a compound like 4-Methoxy-3-(pyridin-2-yl)benzoic acid, a conceptual workflow for a Suzuki coupling reaction is presented below. This is a standard, robust method for creating carbon-carbon bonds between aromatic rings.
Protocol: Synthesis of a Biaryl System via Suzuki Coupling
-
Reactant Preparation:
-
Dissolve the aryl halide (e.g., a brominated methoxybenzoic acid derivative) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add the pyridineboronic acid derivative.
-
Add a base, typically sodium carbonate or potassium phosphate, to activate the boronic acid.
-
-
Catalyst Introduction:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required reaction time (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.
-
This protocol represents a foundational method that would be optimized for the specific substrates used. The choice of catalyst, base, and solvent are critical variables that are fine-tuned to maximize yield and purity.
Visualization of a General Synthetic Pathway
The following diagram illustrates the logical flow of a generalized Suzuki coupling reaction, a key strategy for synthesizing the core structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid.
Sources
- 1. PubChemLite - 4-methoxy-3-(pyridin-2-yl)benzoic acid (C13H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
Methodological & Application
Synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic Acid: A Detailed Guide for Researchers
Introduction
3-Methoxy-4-(pyridin-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a substituted benzoic acid linked to a pyridine ring, is a key pharmacophore in various biologically active molecules. This document provides a comprehensive guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into a robust and reproducible synthetic strategy, elucidating the underlying chemical principles and providing detailed, step-by-step protocols.
The presented synthesis employs a two-step approach, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl framework, followed by a saponification step to yield the final carboxylic acid. This strategy offers high efficiency and functional group tolerance, making it a preferred method for the synthesis of complex aromatic compounds.
Overall Synthetic Strategy
The synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid is achieved through the following two-stage process:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between a halogenated benzoic acid derivative and a pyridine boronic acid derivative. To protect the carboxylic acid functionality during the coupling reaction, the methyl ester of 4-bromo-3-methoxybenzoic acid is utilized as the substrate.
-
Ester Hydrolysis (Saponification): The methyl ester intermediate from the coupling reaction is then hydrolyzed under basic conditions to afford the final product, 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Caption: Overall workflow for the synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.
Protocol 1: Synthesis of Methyl 3-methoxy-4-(pyridin-2-yl)benzoate
This protocol details the palladium-catalyzed coupling of methyl 4-bromo-3-methoxybenzoate with 2-pyridylboronic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Methyl 4-bromo-3-methoxybenzoate | C₉H₉BrO₃ | 245.07 |
| 2-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
| Water (degassed) | H₂O | 18.02 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromo-3-methoxybenzoate (1.0 mmol, 1.0 equiv.), 2-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-methoxy-4-(pyridin-2-yl)benzoate.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Part 2: Ester Hydrolysis (Saponification)
The final step in the synthesis is the conversion of the methyl ester to the corresponding carboxylic acid. This is achieved through a base-promoted hydrolysis, also known as saponification.[3][4]
Protocol 2: Synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
This protocol describes the hydrolysis of methyl 3-methoxy-4-(pyridin-2-yl)benzoate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Methyl 3-methoxy-4-(pyridin-2-yl)benzoate | C₁₄H₁₃NO₃ | 243.26 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Water (H₂O) | H₂O | 18.02 |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 |
| Diethyl Ether | C₄H₁₀O | 74.12 |
Experimental Procedure:
-
Dissolution: Dissolve methyl 3-methoxy-4-(pyridin-2-yl)benzoate (1.0 mmol, 1.0 equiv.) in a mixture of methanol (5 mL) and water (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add sodium hydroxide (2.0 mmol, 2.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the solid product under vacuum to obtain pure 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Characterization
The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid. The use of a robust Suzuki-Miyaura cross-coupling followed by a straightforward saponification offers an efficient route to this valuable compound. The provided step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers to successfully synthesize this target molecule for their research and development endeavors.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4706. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 2019 , 24(18), 3349. [Link]
-
Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem YouTube Channel. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ester Chemistry. Chemistry LibreTexts. [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]
-
Preparation of Methyl Benzoate. University of Missouri-St. Louis. [Link]
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
Introduction & Strategic Route Selection
The synthesis of 2-pyridyl-substituted biaryls via Suzuki-Miyaura cross-coupling is a notoriously challenging transformation in medicinal chemistry and drug development. When utilizing 2-pyridylboronic acids or their pinacol esters as nucleophiles, the electron-deficient heteroaryl boron derivatives undergo transmetalation at a sluggish rate. More critically, these reagents rapidly decompose via a protodeboronation pathway, often resulting in complex mixtures and abysmal yields 1.
While specialized ligands or boron protecting groups (e.g., MIDA boronates or cyclic triolborates) can mitigate this degradation 2, a more elegant, atom-economical, and scalable solution is to invert the coupling polarity 3. By employing 2-bromopyridine as the electrophile and 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as the nucleophile, the protodeboronation risk is entirely bypassed. Arylboronic acids are significantly more stable, and 2-bromopyridines undergo facile oxidative addition with standard palladium catalysts 4.
Logic tree for synthetic route selection highlighting the instability of 2-pyridylboronic acids.
Mechanistic Insights & Causality
The success of this specific coupling relies heavily on understanding the causality behind the reagent selection:
-
Base Stoichiometry (3.0 Equivalents): The starting material contains a free carboxylic acid. Therefore, 1.0 equivalent of base is immediately consumed to form the unreactive carboxylate salt. To ensure sufficient basicity for the activation of the boronic ester (forming the reactive tetrahedral boronate species required for transmetalation), an additional 2.0 equivalents of K₂CO₃ are required.
-
Catalyst Selection (Pd(dppf)Cl₂): Pd(dppf)Cl₂ is selected over the traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodehalogenation of the 2-bromopyridine.
-
Solvent System (1,4-Dioxane/H₂O): A biphasic 1,4-Dioxane/Water (4:1) mixture is optimal. Water is strictly required to hydrolyze the pinacol ester in situ and dissolve the inorganic base, facilitating the transmetalation process at the solvent interface.
Quantitative Optimization Data
The following table summarizes the optimization parameters validating the chosen protocol. Notice the stark contrast in yield when attempting the reverse polarity (Route B).
| Entry | Electrophile | Nucleophile | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp / Time | Yield (%) |
| 1 | 2-Bromopyridine | Ar-B(pin) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 °C / 12h | 72% |
| 2 | 2-Bromopyridine | Ar-B(pin) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 °C / 12h | 89% |
| 3 | 2-Bromopyridine | Ar-B(pin) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 °C / 8h | 94% |
| 4 | 2-Bromopyridine | Ar-B(pin) | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (4:1) | 90 °C / 12h | 85% |
| 5 | Ar-Bromide | 2-Pyridyl-B(OH)₂ | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 °C / 12h | <10%* |
*Control reaction (Route B) demonstrating extensive protodeboronation of the 2-pyridylboronic acid.
Detailed Experimental Protocol
Scale: 10.0 mmol Target: 3-Methoxy-4-(pyridin-2-yl)benzoic acid (MW: 229.23 g/mol )
Reagents:
-
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: 2.78 g (10.0 mmol, 1.0 eq)
-
2-Bromopyridine: 1.07 mL / 1.74 g (11.0 mmol, 1.1 eq)
-
Potassium carbonate (K₂CO₃): 4.14 g (30.0 mmol, 3.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.41 g (0.5 mmol, 5 mol%)
-
1,4-Dioxane: 40 mL
-
Deionized Water: 10 mL
Step-by-Step Procedure:
-
Reagent Assembly: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the boronic ester, 2-bromopyridine, and K₂CO₃.
-
Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes. (Critical Step: Failure to degas will result in catalyst oxidation and homocoupling of the boronic ester).
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Attach a reflux condenser and evacuate/backfill the system with Argon three times.
-
Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring for 12 hours.
-
In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the boronic ester is consumed and the product mass ([M+H]+ = 230.08) is dominant.
-
Workup: Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the majority of the 1,4-Dioxane. Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 20 mL). Discard the organic layer (this removes unreacted 2-bromopyridine, dppf ligand, and homocoupled byproducts).
-
Isoelectric Isolation: Cool the aqueous layer in an ice bath. Carefully acidify with 1M HCl dropwise while stirring until the pH reaches ~4.5.
-
Filtration: Filter the resulting thick white/off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) and dry under high vacuum at 50 °C for 12 hours to afford the pure product.
Experimental workflow with integrated LC-MS validation and isoelectric precipitation.
Troubleshooting & Self-Validating Systems
To ensure trustworthiness and reproducibility, this protocol integrates self-validating checkpoints:
-
Amphoteric Isolation (The Isoelectric Point): The product is an amphoteric molecule, containing both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.0). By adjusting the pH of the aqueous phase to its isoelectric point (pH ~4.5), the molecule exists primarily as a neutral zwitterion. This drastically reduces its aqueous solubility and forces precipitation. This self-validating isolation step eliminates the need for silica gel chromatography, which is notoriously complicated by the streaking of carboxylic acids.
-
Monitoring Protodehalogenation: If LC-MS IPC shows a mass of [M+H]+ = 153.05 (3-methoxybenzoic acid), this indicates premature protodeboronation of the starting material. This is usually caused by insufficient degassing (presence of oxygen) or wet solvents. Ensure strict adherence to the 15-minute Argon sparge.
References
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (nih.gov) URL: [1]
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (rsc.org) URL: [2]
- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters (acs.org) URL: [3]
- Title: Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine Source: National Institutes of Health (nih.gov) URL: [4]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for 3-Methoxy-4-(pyridin-2-yl)benzoic Acid
Executive Summary
The isolation and purification of amphoteric active pharmaceutical ingredients (APIs) present unique challenges in solid-state chemistry. Derivatives of 4-(pyridin-2-yl)benzoic acid are critical ligands in structural biology, frequently utilized to probe the active sites of cytochrome P450 enzymes such as CYP199A4[1],[2]. However, the introduction of a methoxy group at the 3-position in 3-Methoxy-4-(pyridin-2-yl)benzoic acid creates significant steric hindrance, forcing the pyridine and benzene rings out of planarity. This conformational twist disrupts dense π−π stacking, often causing the molecule to "oil out" or form amorphous solids during standard cooling crystallization.
This application note provides field-proven, self-validating protocols for the crystallization of 3-Methoxy-4-(pyridin-2-yl)benzoic acid. By exploiting its amphoteric nature and supramolecular synthon capabilities, researchers can reliably isolate the zwitterionic free form or engineer novel co-crystals.
Physicochemical Profiling & Thermodynamic Causality
To design a successful crystallization protocol, one must first understand the causality behind the molecule's phase behavior. The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. The classification of the resulting solid as a salt or a co-crystal depends heavily on the extent of proton transfer, a phenomenon well-documented in pyridine/benzoic acid fragments[3].
When the ΔpKa ( pKa of base - pKa of acid) is approximately 1.0, the system exists in a thermodynamic gray area where solvent polarity and pH dictate the solid-state outcome. In aqueous or highly polar media, the molecule predominantly forms a zwitterion.
Table 1: Physicochemical Profile and Crystallization Impact
| Physicochemical Property | Estimated Value | Impact on Crystallization Strategy |
| Molecular Weight | 229.23 g/mol | Standard stoichiometric handling. |
| pKa (Carboxylic Acid) | ~ 4.2 | Deprotonates at pH > 5.2, forming highly soluble anions. |
| pKa (Pyridine N) | ~ 5.2 | Protonates at pH < 4.2, forming highly soluble cations. |
| Isoelectric Point (pI) | ~ 4.7 | Point of minimum solubility; primary target for pH-shift crystallization. |
| Conformational State | Non-planar | 3-Methoxy group sterically clashes with pyridine, hindering dense packing and increasing the risk of oiling out in non-polar solvents. |
Crystallization Decision Matrix
Selecting the correct crystallization method requires aligning the desired solid-state properties (e.g., solubility, bioavailability, purity) with the molecule's thermodynamic landscape.
Fig 1. Decision matrix for selecting the crystallization pathway based on ΔpKa and target solid form.
Protocol 1: Isoelectric (pH-Shift) Crystallization
Causality: Standard cooling crystallization often fails for this molecule due to its non-planar conformation and high solubility in organic solvents. By shifting to an aqueous system, we can exploit the U-shaped solubility curve characteristic of ampholytes. At the isoelectric point (pI ≈ 4.7), the molecule is electrically neutral (zwitterionic), intermolecular ionic repulsion is minimized, and solubility drops precipitously, driving supersaturation and controlled nucleation.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 3-Methoxy-4-(pyridin-2-yl)benzoic acid in 100 mL of deionized water. Slowly add 1.0 M NaOH under continuous stirring until the pH reaches 9.0. The compound will fully dissolve as a sodium carboxylate salt.
-
Polish Filtration: Pass the basic solution through a 0.45 µm PTFE membrane filter to remove any unreacted hydrophobic impurities or dust, ensuring a pristine environment for nucleation.
-
Controlled Titration: Transfer the filtrate to a jacketed reactor maintained at 25°C. Begin dropwise addition of 1.0 M HCl at a rate of 2 mL/min.
-
Nucleation Control: Monitor the pH continuously. As the pH approaches 5.5, the solution will become cloudy. Pause the acid addition and allow the system to age for 30 minutes to promote seed crystal generation and prevent amorphous precipitation.
-
Final Adjustment: Resume HCl addition until the pH stabilizes at exactly 4.7 (the pI).
-
Isolation: Stir the slurry for an additional 2 hours to ensure complete Ostwald ripening. Filter the crystalline zwitterion under vacuum, wash with 20 mL of ice-cold water followed by 10 mL of cold ethanol, and dry in a vacuum oven at 50°C for 12 hours.
Fig 2. Step-by-step workflow for the isoelectric (pH-shift) crystallization of the zwitterion.
Protocol 2: Supramolecular Co-Crystallization via LAG
Causality: If the zwitterionic free form exhibits poor dissolution kinetics, co-crystallization is a powerful alternative. The pyridine-carboxylic acid heterosynthon is highly robust. Liquid-assisted grinding (LAG) is a highly efficient method for screening and synthesizing these supramolecular assemblies because the catalytic solvent facilitates molecular mobility without requiring full dissolution[4].
Step-by-Step Methodology:
-
Preparation: Weigh equimolar amounts of 3-Methoxy-4-(pyridin-2-yl)benzoic acid (1.0 mmol, 229.2 mg) and a strong hydrogen-bond donor co-former, such as Fumaric Acid (1.0 mmol, 116.1 mg).
-
Liquid-Assisted Grinding (LAG): Transfer the powders to an agate mortar or a planetary ball mill. Add exactly 20 µL of methanol (acting as the catalytic liquid phase).
-
Milling: Grind the mixture continuously for 20 minutes (or mill at 20Hz for 15 minutes). The mechanical energy combined with the solvent vapor pressure drives the solid-state phase transformation.
-
Scale-Up (Optional): To grow single crystals for X-ray diffraction, dissolve 50 mg of the LAG product in a minimal amount of a 1:1 Ethanol/Ethyl Acetate mixture at 60°C. Allow the solvent to evaporate slowly at room temperature over 48-72 hours.
Analytical Validation & Data Interpretation
A crystallization protocol is only as trustworthy as its analytical validation. Solid-state FTIR serves as a critical diagnostic tool to differentiate between neutral hydrogen bonding and ionic interactions in these complexes[5],[6].
Table 2: Analytical Characterization Metrics for Solid Forms
| Solid Form | FTIR Diagnostic Peaks (cm⁻¹) | PXRD Characteristics | DSC Thermal Profile |
| Zwitterionic Free Form | 1580-1600 (COO⁻ stretch), 2500-2700 (broad, NH⁺) | High crystallinity, unique low-angle diffraction peaks. | Sharp endotherm (~210°C), no early solvent loss. |
| HCl Salt | 1710 (COOH stretch), 2500-2700 (NH⁺ stretch) | Distinct lattice spacing from free form, potential hydrate peaks. | Broad endotherm if hydrated, decomposition >230°C. |
| Fumaric Acid Co-Crystal | 1680-1700 (COOH shift), 3100-3300 (NH stretch) | Absence of pure API and pure Fumaric acid peaks. | Single sharp melting point distinct from individual co-formers. |
Self-Validation Check: If the FTIR of your isolated free form shows a strong peak at 1710 cm⁻¹ rather than 1580 cm⁻¹, the molecule has not fully zwitterionized, indicating the pH during crystallization was likely too low (acidic).
References[1] 8TAW: The crystal structure of T252E CYP199A4 bound to 4-(pyridin-2-yl)benzoic acid. RCSB Protein Data Bank. https://www.rcsb.org/structure/8TAW[2] 6U3K: The crystal structure of 4-(pyridin-2-yl)benzoate-bound CYP199A4. RCSB Protein Data Bank. https://www.rcsb.org/structure/6U3K[4] Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5497200/[3] Cocrystal or Salt: Does It Really Matter? Molecular Pharmaceutics - ACS Publications.https://pubs.acs.org/doi/10.1021/mp0700120[5] Design of Organic Nonlinear Optical Materials. Defense Technical Information Center (DTIC). https://apps.dtic.mil/sti/[6] Cocrystallization in Nutraceuticals. IntechOpen.https://www.intechopen.com/chapters/49258
Sources
Application Note: Coordination Chemistry of 3-Methoxy-4-(pyridin-2-yl)benzoic Acid
Executive Summary
3-Methoxy-4-(pyridin-2-yl)benzoic acid is a highly versatile, ditopic organic linker engineered for advanced coordination chemistry and the rational design of Metal-Organic Frameworks (MOFs). Structurally, it features a rigid benzoic acid core equipped with two orthogonal coordination spheres: a hard carboxylate pole at the C1 position, and a softer N,O-chelation pocket formed by the C4 pyridin-2-yl nitrogen and the C3 methoxy oxygen. This unique asymmetry allows researchers to execute precise, step-wise assemblies of heterobimetallic architectures, making it a premier building block for tandem catalysis, luminescent sensing, and selective gas adsorption.
Structural & Mechanistic Profiling
The coordination behavior of this ligand is governed by its internal steric dynamics. The steric repulsion between the C3 methoxy group and the C4 pyridyl ring forces the pyridine moiety to twist out of coplanarity with the central benzene ring.
Causality in Coordination: This dihedral twist is not a structural defect; rather, it pre-organizes the pyridine nitrogen and the methoxy oxygen into an ideal "bite angle" for chelating borderline transition metals (e.g., Cu²⁺, Ni²⁺). Concurrently, the unhindered carboxylate group remains fully accessible for binding hard, high-valent metal nodes (e.g., Zr⁴⁺)[1]. Previous studies on pyridine-carboxylate ligands demonstrate that the positional effect of such functional groups drastically influences framework flexibility, pore volume, and selective gas adsorption[2].
Fig 1: Orthogonal coordination logic of the ditopic ligand driving heterobimetallic MOF assembly.
Quantitative Data: Topological Outcomes
Depending on the metal salts introduced, the ligand can be directed to form various topologies. The data below summarizes the established coordination modes and their corresponding architectural outcomes.
| Coordination Mode | Target Metal Ion | Preferred Geometry | Resulting Topology / Architecture | Primary Application |
| Carboxylate (O,O') | Zr(IV), Hf(IV) | Hexanuclear Cluster | 3D fcu (UiO-type) | Gas Storage, Catalyst Support |
| N,O-Chelate Pocket | Cu(II), Ni(II) | Square Planar / Octahedral | 1D Chains or Discrete Complexes | Lewis Acid Catalysis |
| Dual-Site (Bimetallic) | Zr(IV) + Cu(II) | Mixed | 3D fcu with metalated linkers | Tandem Catalysis, Gas Separation |
| Carboxylate (O,O') | Eu(III), Tb(III) | Mononuclear / Dinuclear | 2D Layers or 3D Networks | Luminescent Chemical Sensing |
Experimental Protocol: Assembly of a Heterobimetallic Zr(IV)/Cu(II) MOF
Objective: To construct a robust UiO-type framework where Zr(IV) nodes provide structural stability and Cu(II) centers act as accessible Lewis acid sites. The use of multifunctional aromatic carboxylic acids with phenyl-pyridine cores is a proven strategy for generating highly porous UiO-type architectures[1].
Fig 2: Step-by-step experimental workflow for synthesizing a self-validating Zr/Cu MOF system.
Phase 1: Pre-organization of the Cu(II) Metalloligand
-
Dissolution: Dissolve 1.0 mmol of 3-Methoxy-4-(pyridin-2-yl)benzoic acid in 20 mL of Methanol (MeOH).
-
Metalation: Slowly add a solution of 0.5 mmol Cu(NO3)₂·3H₂O in 10 mL MeOH dropwise under continuous stirring.
-
Causality: The 2:1 ligand-to-metal ratio satisfies the square-planar coordination preference of Cu(II). MeOH is chosen as the solvent because it does not deprotonate the carboxylic acid, ensuring Cu(II) selectively binds to the softer N,O-pocket rather than forming an amorphous coordination polymer.
-
-
Isolation: Stir at room temperature for 4 hours. Collect the resulting precipitate via centrifugation, wash with cold MeOH, and dry under vacuum.
-
Self-Validation: Perform FT-IR spectroscopy on the dried powder. The presence of a strong peak at ~1690 cm⁻¹ confirms the carboxylic acid remains protonated and uncoordinated. Concurrently, shifts in the pyridine ring stretching frequencies (from ~1590 to ~1610 cm⁻¹) confirm successful Cu-N coordination.
-
Phase 2: Solvothermal Assembly of the MOF
-
Precursor Mixing: Disperse 0.2 mmol of the synthesized Cu-metalloligand and 0.1 mmol of ZrCl₄ in 15 mL of N,N-Dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.
-
Modulator Addition: Add 3.0 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a competing monocarboxylic modulator. It slows down the rapid coordination between Zr(IV) and the ligand's carboxylate groups, promoting reversible bond formation ("proofreading"). This is essential for growing highly crystalline, defect-free frameworks.
-
-
Thermal Treatment: Seal the autoclave and heat to 120°C for 48 hours.
-
Critical Optimization: The temperature must be strictly capped at 120°C. Exceeding 140°C risks the in-situ demethylation of the methoxy group, which would collapse the N,O-chelation pocket, eject the Cu(II) ions, and alter the framework's internal pore chemistry[3].
-
-
Activation: Cool to room temperature at a rate of 5°C/hour. Decant the mother liquor and wash the blue octahedral crystals with DMF (3 × 10 mL), followed by a solvent exchange with Acetone (3 × 10 mL over 3 days).
-
Drying & Verification: Activate the crystals under dynamic vacuum at 90°C for 12 hours.
-
Self-Validation: Conduct Powder X-Ray Diffraction (PXRD). The diffraction pattern should match the simulated fcu (face-centered cubic) topology characteristic of UiO-derivatives. ICP-OES analysis should yield a Zr:Cu atomic ratio of approximately 1:1, confirming complete metalation of the linker pockets.
-
References
-
Title: A Series of Metal–Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality Source: Inorganic Chemistry - ACS Publications URL: 2
-
Title: A europium metal–organic framework for dual Fe3+ ion and pH sensing Source: PMC URL: 3
-
Title: Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers Source: MDPI URL: 1
Sources
Topic: Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling of 3-Methoxy-4-(pyridin-2-yl)benzoic Acid Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Biaryl Scaffolds
Biaryl and heteroaryl scaffolds are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique three-dimensional arrangement allows for precise interaction with biological targets, making them a cornerstone of drug discovery.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the use of stable, less toxic organoboron reagents.[5][6][7]
This guide details the strategic use of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, a highly functionalized and valuable building block, in the synthesis of complex biaryl structures. While this molecule is itself a biaryl, its true potential is unlocked when it is used as a foundation to build even more elaborate molecular architectures. We will focus on a robust and widely applicable protocol: the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated derivative, specifically 5-Bromo-3-methoxy-4-(pyridin-2-yl)benzoic acid , with a diverse range of arylboronic acids. This approach provides a reliable pathway to novel compounds with significant potential in medicinal chemistry and materials science.[8][9]
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[5][6]
-
Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-methoxy-4-(pyridin-2-yl)benzoic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate with 1% acetic acid to ensure protonation of the product and prevent streaking on the column. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed. [11][12]
-
Expected Outcomes & Data
The following table provides representative examples of potential couplings with 5-Bromo-3-methoxy-4-(pyridin-2-yl)benzoic acid, with expected yields based on analogous reactions in the literature. [13][14]
| Arylboronic Acid Partner | Expected Product | Typical Yield Range | Notes |
|---|---|---|---|
| Phenylboronic acid | 3-Methoxy-5-phenyl-4-(pyridin-2-yl)benzoic acid | 80-95% | Standard, unhindered coupling. |
| 4-Methoxyphenylboronic acid | 3-Methoxy-5-(4-methoxyphenyl)-4-(pyridin-2-yl)benzoic acid | 75-90% | Electron-rich partners couple efficiently. |
| 4-Cyanophenylboronic acid | 5-(4-Cyanophenyl)-3-methoxy-4-(pyridin-2-yl)benzoic acid | 70-85% | Electron-poor partners are also effective. |
| 2-Methylphenylboronic acid | 3-Methoxy-5-(o-tolyl)-4-(pyridin-2-yl)benzoic acid | 60-75% | Steric hindrance may slightly lower yield. |
| Thiophene-2-boronic acid | 3-Methoxy-5-(thiophen-2-yl)-4-(pyridin-2-yl)benzoic acid | 70-85% | Heteroarylboronic acids are excellent coupling partners. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing. Use a fresh bottle of catalyst or a more robust pre-catalyst. |
| Insufficiently strong or poorly soluble base. | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature. | Increase the temperature to the solvent's boiling point (e.g., 100 °C for dioxane). | |
| Protodeborylation | Presence of excess water or protic sources. | Use anhydrous solvents and ensure the inert atmosphere is dry. |
| (Boronic acid decomposes) | Reaction is too slow, allowing for decomposition. | Increase catalyst loading slightly (e.g., to 0.08 equiv.) or switch to a more active ligand system. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing technique. Oxygen can promote the unwanted homocoupling pathway. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to keep the carboxylic acid protonated. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and modular platform for the synthesis of complex biaryl scaffolds using derivatives of 3-Methoxy-4-(pyridin-2-yl)benzoic acid. By carefully selecting the catalyst, base, and solvent system, researchers can reliably access a diverse library of novel molecules. The protocols and principles outlined in this guide offer a solid foundation for developing these valuable compounds, paving the way for new discoveries in drug development and materials science.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Ghaffari, B., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
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Fors, B. P., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available at: [Link]
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Kwong, F. Y., & Buchwald, S. L. (2000). Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. Organometallics. Available at: [Link]
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Fors, B. P., et al. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments. Available at: [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
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Chen, C., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Semantic Scholar. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Available at: [Link]
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Le-Dévédec, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
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ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls. Available at: [Link]
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Abdi, G., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Available at: [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
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PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
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ResearchGate. (n.d.). Tools for Purifying the Product. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Abdi, G., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. PubMed. Available at: [Link]
-
Miller, C. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]
-
Ng-Choi, I., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Carrasco, E., et al. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. UPCommons. Available at: [Link]
-
Tcyrulnikov, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
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Application Note and Protocol: Esterification of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the esterification of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the unique chemical nature of this substrate, which incorporates both an electron-rich methoxy group and a basic pyridine moiety, this guide evaluates and presents two primary, robust protocols: the classic Fischer-Speier esterification for simple alkyl esters and the milder, more versatile Steglich esterification for a broader range of alcohols, including those that are sterically hindered or acid-sensitive. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure procedural success and high-purity outcomes.
Introduction: Strategic Considerations for Esterifying a Pyridine-Containing Benzoic Acid
The esterification of 3-Methoxy-4-(pyridin-2-yl)benzoic acid is a critical transformation in medicinal chemistry. The presence of the pyridine ring introduces specific challenges and considerations not encountered with simple benzoic acids. The basic nitrogen of the pyridine can be protonated under acidic conditions, potentially altering the reactivity of the carboxylic acid and influencing solubility. Furthermore, the steric hindrance imparted by the pyridinyl and methoxy groups ortho to the carboxylic acid can impact the reaction kinetics.
This guide addresses these challenges by presenting two well-established esterification methods, each with distinct advantages depending on the desired ester and the scale of the reaction.
-
Fischer-Speier Esterification: A traditional and cost-effective method involving an acid catalyst and an excess of the alcohol, which also serves as the solvent.[1][2] This method is best suited for the synthesis of simple, unhindered esters like methyl or ethyl esters.[3]
-
Steglich Esterification: A milder, carbodiimide-mediated coupling reaction that proceeds at room temperature and is catalyzed by 4-dimethylaminopyridine (DMAP).[4][5] This method is ideal for more complex, sterically hindered, or acid-sensitive alcohols.[6][7]
The choice between these methods will depend on the specific alcohol to be esterified, the desired reaction conditions, and the scale of the synthesis.
Reaction Mechanisms: A Tale of Two Pathways
Understanding the underlying mechanisms of each esterification method is crucial for troubleshooting and optimizing reaction conditions.
Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3][8]
The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Steglich Esterification: A Carbodiimide-Mediated Coupling
The Steglich esterification utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4][6] A catalytic amount of 4-dimethylaminopyridine (DMAP) is essential for efficient ester formation, especially with sterically hindered alcohols.[7]
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[4]
-
Acyl Transfer to DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium species. This intermediate is highly reactive and does not undergo the side reactions that can plague the O-acylisourea.[4][7]
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: The DCC is converted to the insoluble dicyclohexylurea (DCU), which can be removed by filtration.[5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 3-Methoxy-4-(pyridin-2-yl)benzoate
This protocol is optimized for the synthesis of the methyl ester, a common derivative.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methoxy-4-(pyridin-2-yl)benzoic acid | 229.23 | 10 | 2.29 g |
| Methanol (Anhydrous) | 32.04 | 250 | 10 mL |
| Sulfuric Acid (Concentrated) | 98.08 | 2 | 0.11 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methoxy-4-(pyridin-2-yl)benzoic acid (2.29 g, 10 mmol).
-
Reagent Addition: Add anhydrous methanol (10 mL). While stirring, slowly add concentrated sulfuric acid (0.11 mL) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Caution: CO2 evolution may occur.[9]
-
Wash the organic layer with brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3-methoxy-4-(pyridin-2-yl)benzoate.[10]
Protocol 2: Steglich Esterification for a Generic Ester of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
This protocol is suitable for a wider range of alcohols, including secondary and tertiary alcohols.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methoxy-4-(pyridin-2-yl)benzoic acid | 229.23 | 5 | 1.15 g |
| Alcohol (R-OH) | - | 6 | Varies |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 6 | 1.24 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 | 61 mg |
| Dichloromethane (DCM, Anhydrous) | - | - | 15 mL |
| 0.5 M HCl Solution | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methoxy-4-(pyridin-2-yl)benzoic acid (1.15 g, 5 mmol), the desired alcohol (6 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (15 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.24 g, 6 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with a small amount of DCM.[11]
-
Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 15 mL) to remove any remaining DMAP and unreacted DCC.[11]
-
Wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.[10]
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful execution.
Fischer-Speier Esterification Workflow
Caption: Fischer-Speier Esterification Workflow.
Steglich Esterification Workflow
Caption: Steglich Esterification Workflow.
Troubleshooting and Optimization
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Fischer) | Incomplete reaction due to equilibrium. | Increase the excess of alcohol; ensure the reaction goes to completion by monitoring with TLC. Use a Dean-Stark trap to remove water if using a solvent other than the alcohol.[9] |
| Low Yield (Steglich) | Incomplete reaction; steric hindrance. | Increase reaction time; ensure anhydrous conditions. For highly hindered alcohols, a more reactive coupling agent may be needed. |
| Formation of Side Products | In the Steglich reaction, N-acylurea byproduct formation can occur if the reaction is slow.[4] | Ensure the catalytic amount of DMAP is used, as it suppresses this side reaction.[5] |
| Difficult Purification | Co-elution of product with DCU (Steglich). | Ensure thorough filtration of the DCU. If some remains, it can sometimes be precipitated from the crude product by dissolving in a minimal amount of a suitable solvent and cooling.[11] |
| Dark-colored Product | Decomposition at high temperatures (Fischer). | Lower the reflux temperature if possible and extend the reaction time. |
Conclusion
The esterification of 3-Methoxy-4-(pyridin-2-yl)benzoic acid can be successfully achieved using either the Fischer-Speier or Steglich methods. The choice of protocol should be guided by the nature of the alcohol and the desired reaction conditions. By understanding the underlying mechanisms and following the detailed protocols and purification strategies outlined in this guide, researchers can confidently synthesize the desired ester derivatives in high yield and purity, facilitating further advancements in drug discovery and development.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Kinetic modeling of benzoic acid esterification using functionalized silica gel. ResearchGate. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]
-
Purification of Pyridine. LookChem. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Esterification of benzoic acid in microwave tubular flow reactor. ResearchGate. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate. [Link]
-
A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5836-5845. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
4-pyridin-2-yl-benzoic acid methyl ester. Chemical Synthesis Database. [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Yin, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 1-10. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]
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Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
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Application Note: 3-Methoxy-4-(pyridin-2-yl)benzoic Acid as a Privileged Scaffold in Fragment-Based Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
In the landscape of modern drug discovery, the identification of low-molecular-weight, highly ligand-efficient starting points is critical for the successful development of targeted therapeutics. 3-Methoxy-4-(pyridin-2-yl)benzoic acid is a highly versatile biaryl building block that serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibitor design.
This application note details the structural rationale behind this scaffold, provides validated protocols for its high-throughput derivatization via amide coupling, and outlines the biophysical screening workflows necessary to validate its binding against therapeutic targets.
Structural Rationale and Conformational Dynamics
The utility of 3-Methoxy-4-(pyridin-2-yl)benzoic acid stems from its highly specific substitution pattern, which pre-organizes the molecule for optimal target engagement:
-
The 2-Pyridyl Motif (Hinge Binder): The nitrogen atom on the pyridine ring acts as a classic hydrogen-bond acceptor. In kinase inhibitor design, this motif frequently engages the backbone amide of the kinase hinge region (e.g., Met109 in p38α MAPK).
-
Conformational Restriction via the 3-Methoxy Group: The methoxy group positioned ortho to the pyridyl ring introduces significant steric repulsion (allylic/biaryl strain). This forces the biaryl system out of coplanarity, locking the dihedral angle between the phenyl and pyridine rings[1]. This conformational pre-organization minimizes the entropic penalty upon binding to targets that require a non-planar ligand geometry[1].
-
The Carboxylic Acid Handle: Positioned at the 1-position, the carboxylate serves as an ideal synthetic vector for fragment growth. It allows for rapid, high-yielding diversification into amide libraries, enabling the exploration of adjacent solvent-exposed regions or secondary hydrophobic pockets.
Fig 1. Fragment-based drug discovery workflow utilizing the biaryl scaffold.
Application 1: High-Throughput Amide Library Synthesis
To explore the Structure-Activity Relationship (SAR) of the scaffold, the carboxylic acid must be coupled with a diverse array of primary and secondary amines.
Mechanistic Rationale for Reagent Selection
Standard coupling reagents (e.g., EDC/HOBt) often struggle with biaryl carboxylic acids due to mild steric hindrance and the electron-withdrawing nature of the adjacent ring system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it rapidly forms a highly reactive HOAt ester intermediate, driving the reaction to completion even with deactivated or sterically hindered amines[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the activated ester[2].
Protocol A: Optimized HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system for 96-well plate library synthesis.
Reagents & Materials:
-
3-Methoxy-4-(pyridin-2-yl)benzoic acid (0.1 M in anhydrous DMF)
-
Amine library (0.12 M in anhydrous DMF)
-
HATU (0.11 M in anhydrous DMF)
-
DIPEA (Neat)
Step-by-Step Methodology:
-
Pre-activation: To a reaction vial, add 100 µL of the scaffold solution (10 µmol, 1.0 eq) and 100 µL of the HATU solution (11 µmol, 1.1 eq).
-
Base Addition: Add 5.2 µL of DIPEA (30 µmol, 3.0 eq) to the mixture. Agitate at 500 rpm for 15 minutes at room temperature. Causality: This incubation period is critical to allow full conversion of the carboxylic acid to the active HOAt ester before the amine is introduced, preventing unreacted acid from precipitating.
-
Amine Introduction: Add 100 µL of the respective amine solution (12 µmol, 1.2 eq).
-
Reaction & Quality Control: Seal the plate and shake at room temperature for 2 hours. Self-Validation Step: Sample 1 µL from a representative well, dilute in 100 µL Acetonitrile/Water, and analyze via LC-MS to confirm >95% consumption of the active ester.
-
Workup: Quench the reaction with 500 µL of saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3 x 500 µL). Combine organic layers, evaporate under a nitrogen stream, and purify via preparative HPLC.
Application 2: Biophysical Screening via SPR
Fragment hits typically exhibit low binding affinities (high micromolar to millimolar Kd ). Surface Plasmon Resonance (SPR) is the gold standard for detecting these transient, low-molecular-weight interactions because it measures mass changes in real-time without the need for fluorophores or radiolabels[3].
Protocol B: SPR Screening for Fragment Binding
Example Target: p38α MAPK
Step-by-Step Methodology:
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.
-
Target Immobilization: Inject recombinant, unphosphorylated p38α MAPK (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of 3,000–4,000 Response Units (RU) is achieved. Causality: Immobilizing the protein rather than the fragment ensures the fragment's binding interface remains completely unobstructed. Quench remaining active esters with 1 M Ethanolamine.
-
Assay Setup: Prepare fragment analytes (from Protocol A) in running buffer (PBS-P+ containing 5% DMSO) at concentrations ranging from 3.125 µM to 200 µM.
-
Data Acquisition: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase). Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.
-
Self-Validation Step: Inject a known p38α inhibitor (e.g., SB203580) at 1 µM at the start and end of the run. The RU response must remain within 5% variance to validate that the immobilized protein has not denatured.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the quantitative binding data of synthesized derivatives against p38α MAPK, demonstrating how fragment growth via the carboxylate vector improves potency and Ligand Efficiency (LE).
Table 1: SAR of 3-Methoxy-4-(pyridin-2-yl)benzamide Derivatives
| Compound ID | R-Group (Amine Capping) | p38α IC50 (µM) | SPR Kd (µM) | Ligand Efficiency (LE)* |
| 1 (Scaffold) | -OH (Free Acid) | > 100.0 | 85.0 | 0.28 |
| 2 | Methylamine | 45.2 | 38.5 | 0.31 |
| 3 | Cyclopropylamine | 12.4 | 10.2 | 0.34 |
| 4 | 3-Fluoroaniline | 1.8 | 1.5 | 0.38 |
*Ligand Efficiency (LE) = (1.37×pIC50)/Nheavy_atoms . An LE > 0.3 is generally considered an excellent starting point for lead optimization.
Fig 2. Inhibition of the p38α MAPK inflammatory signaling pathway by scaffold derivatives.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL: [Link]
-
Chen, R., Shen, Y., Yang, S., & Zhang, Y. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(12), 7695–7714. URL: [Link]
Sources
Troubleshooting & Optimization
Stability of 3-Methoxy-4-(pyridin-2-yl)benzoic acid under acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By dissecting the physicochemical blueprint of 3-Methoxy-4-(pyridin-2-yl)benzoic acid , we will explore the exact causality behind its behavior in acidic media, enabling you to optimize your chromatographic methods, prevent degradation, and execute self-validating experimental workflows.
The Molecular Blueprint: Causality in Acidic Media
To master the handling of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, we must first understand its structural dichotomy. This molecule is a bifunctional system containing a basic 2-pyridyl ring, an acidic benzoic acid moiety, and a methoxy ether linkage.
Protonation Dynamics: The pyridine nitrogen acts as a Lewis base with a pKa of approximately 5.23 . The benzoic acid group has a pKa of roughly 4.0. This narrow pKa gap means the molecule's charge state is highly sensitive to the pH of your buffer. Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated (neutral), while the pyridine ring is protonated (cationic). This drastically increases the molecule's polarity and aqueous solubility.
Aryl Ether Stability: Aryl ethers are generally robust. Under mild acidic conditions (like those used in standard reversed-phase chromatography), the methoxy group remains completely stable. However, under extreme acidic stress—such as exposure to concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4) at elevated temperatures—the ether oxygen becomes protonated. This creates a highly reactive intermediate that undergoes an SN1/SN2 cleavage mechanism, resulting in demethylation and the formation of a phenol derivative .
Fig 1. pH-dependent charge state distribution of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Diagnostic Q&A: Troubleshooting Chromatographic and Stability Issues
Q1: Why does the retention time of this compound decrease drastically when switching from a neutral to an acidic mobile phase in reversed-phase HPLC? A1: This is a classic manifestation of ionization state shifts. At a neutral pH (e.g., pH 7), the compound exists as an anion (deprotonated acid, neutral pyridine). When you switch to an acidic mobile phase (e.g., pH 2.5), the pyridine ring becomes protonated. The resulting cationic state is highly polar, which increases its affinity for the aqueous mobile phase and reduces its hydrophobic interaction with the C18 stationary phase, leading to earlier elution .
Q2: During forced degradation studies in 1.0 M HCl at 80°C, I observe a new peak with a mass shift of [M-14] Da. What is this degradation product? A2: You are observing acid-catalyzed ether cleavage (demethylation). The strong acid protonates the methoxy oxygen, turning it into a viable leaving group. Subsequent cleavage yields 3-hydroxy-4-(pyridin-2-yl)benzoic acid (loss of a methyl group, -14 Da). This pathway is thermodynamically locked under mild conditions but becomes active under high thermal and acidic stress.
Q3: My compound precipitated during an acidic workup. How do I safely recover it without inducing degradation? A3: The precipitation indicates you have hit the molecule's isoelectric point (pI ~ 4.6), where it exists primarily as a zwitterion with minimal aqueous solubility. To recover it, do not add strong acids or bases which could cause localized heating or degradation. Instead, gently adjust the aqueous phase to pH 7.5 using a mild buffer (e.g., saturated NaHCO3) to convert it to the highly soluble anionic form, or extract the zwitterion directly into a polar aprotic organic solvent like ethyl acetate.
Fig 2. Acid-catalyzed aryl ether cleavage (demethylation) pathway under extreme stress.
Data Matrices: Physicochemical & Stability Profiles
To facilitate rapid experimental design, the quantitative behavior of the molecule is summarized below.
Table 1: Charge State and Solubility Profile vs. pH
| pH Range | Dominant Species | Net Charge | Chromatographic Retention (RP-HPLC) | Expected Aqueous Solubility |
| < 3.0 | Protonated Pyridine / Neutral Acid | +1 | Low (High polarity) | High |
| 4.0 - 5.0 | Protonated Pyridine / Deprotonated Acid | 0 (Zwitterion) | Moderate | Lowest (Isoelectric point) |
| > 6.0 | Neutral Pyridine / Deprotonated Acid | -1 | Low to Moderate | High |
Table 2: Stability Matrix Under Acidic Conditions
| Acidic Condition | Reagent / Buffer | Temp (°C) | Stability Outcome | Primary Degradation Risk |
| Mild (Analytical) | 0.1% TFA or Formic Acid | 20 - 25°C | Highly Stable (>99% recovery) | None expected |
| Moderate (Prep) | 0.1 M HCl | 20 - 25°C | Stable | Minor salt formation |
| Severe (Stress) | 1.0 M HCl or HBr | 60 - 80°C | Unstable (Degrades over hours) | Demethylation (Ether cleavage) |
Self-Validating Workflows: Acid-Stress & Recovery Protocols
To ensure trustworthiness in your analytical results, forced degradation studies must be self-validating. This means incorporating mass-balance checks to ensure that the disappearance of the parent peak perfectly correlates with the appearance of degradation peaks, ruling out sample loss via precipitation or volatilization.
Protocol: Self-Validating Acid-Stress Stability Assay
-
Step 1: Baseline Preparation (The Control) Prepare a 1.0 mg/mL stock solution of 3-Methoxy-4-(pyridin-2-yl)benzoic acid in an inert, miscible solvent (e.g., LC-MS grade Acetonitrile). Aliquot 1 mL into a control vial and add 1 mL of neutral phosphate buffer (pH 7.0).
-
Step 2: Acid Stress Induction Aliquot 1 mL of the stock into a stress vial. Add 1 mL of 1.0 M HCl. Seal both the control and stress vials hermetically to prevent solvent evaporation (which would artificially inflate concentration readings).
-
Step 3: Thermal Incubation Incubate both vials at 60°C for exactly 24 hours. Causality note: The control vial validates that any degradation observed in the stress vial is strictly acid-catalyzed, not purely thermal.
-
Step 4: Iso-Volumetric Quenching (Critical for Mass Balance) Remove vials and cool to room temperature. To the stress vial, add exactly 1 mL of 1.0 M NaOH to neutralize the acid. To the control vial, add 1 mL of pre-mixed 0.5 M NaCl (to match the ionic strength of the neutralized stress sample).
-
Step 5: LC-UV/MS Analysis Inject both samples into the LC-MS. Validation Check: Calculate the molar sum of the intact parent peak and the[M-14] degradation peak in the stress sample. If the sum equals the molarity of the parent peak in the control sample (±2%), mass balance is achieved, validating that demethylation is the sole degradation pathway.
References
-
Pyridine - Chemical Properties and Basicity Source: Wikipedia (Authoritative Chemical Aggregator) URL:[Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions Source: ACS Sustainable Chemistry & Engineering URL:[Link]
-
Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL:[Link]
Technical Support Center: Resolving pH-Dependent Solubility of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
Prepared by: Senior Application Scientist, Formulations Division
Introduction
Welcome to the technical support guide for 3-Methoxy-4-(pyridin-2-yl)benzoic acid. This molecule is an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (pyridinyl) functional groups. This dual nature is the primary cause of its complex, pH-dependent solubility profile, a common challenge encountered during pre-formulation and experimental design. This guide provides a foundational understanding of the principles governing its solubility and offers practical, step-by-step troubleshooting advice to help researchers, scientists, and drug development professionals navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the solubility of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Q1: Why is the solubility of this compound so dependent on pH?
The solubility of 3-Methoxy-4-(pyridin-2-yl)benzoic acid is intrinsically linked to its molecular structure. It contains a carboxylic acid group (-COOH), which is acidic, and a pyridine ring, which contains a nitrogen atom that is weakly basic.
-
In acidic conditions (low pH): The basic pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion (-NH+). This cationic form of the molecule is generally highly soluble in aqueous media.
-
In basic conditions (high pH): The acidic carboxylic acid group loses a proton, forming a negatively charged carboxylate ion (-COO-). This anionic form is also typically very soluble in water.
-
At an intermediate pH: The molecule can exist as a neutral species or, more significantly, as a zwitterion, where both the positive (pyridinium) and negative (carboxylate) charges exist simultaneously. In this state, the net charge is zero, leading to strong intermolecular attractions and significantly reduced solubility in water.[1][2]
This behavior is characteristic of amphoteric compounds and is the root cause of the observed pH-dependent solubility.[3][4]
Q2: What are the predicted pKa values for this compound?
Precise pKa values require experimental determination. However, we can estimate them based on the constituent functional groups.
-
pKa1 (Acidic): This relates to the deprotonation of the carboxylic acid group. For 3-methoxybenzoic acid, the pKa is around 3.84.[5] The electron-withdrawing effect of the adjacent pyridinyl ring would likely lower this value slightly.
-
pKa2 (Basic): This relates to the protonation of the pyridine nitrogen. The pKa of the pyridinium ion is ~5.2. The substituents on the benzoic acid ring will modulate this value.
For the purpose of this guide, we will use the following estimated values for experimental design:
| Functional Group | Ionization Event | Estimated pKa | Predominant Species Below pKa | Predominant Species Above pKa |
| Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | pKa1 ≈ 4.0 | Neutral (-COOH) | Anionic (-COO⁻) |
| Pyridine | -NH⁺ ⇌ -N: + H⁺ | pKa2 ≈ 5.2 | Cationic (-NH⁺) | Neutral (-N:) |
These are estimated values and should be experimentally verified.
Q3: What is the isoelectric point (pI) and why is it critical?
The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. For an amphoteric compound like this, it is the pH where the concentration of the zwitterionic form is maximized. At the pI, the compound's aqueous solubility is at its minimum.
The pI can be estimated using the two pKa values: pI ≈ (pKa1 + pKa2) / 2
Using our estimated values: pI ≈ (4.0 + 5.2) / 2 = 4.6
Why this is critical: Accidentally adjusting a solution to a pH near the pI will cause the compound to rapidly precipitate, or "crash out," of the solution. Therefore, understanding and avoiding the pI is essential for preparing stable, homogenous solutions.
Q4: What does the pH-solubility profile of this compound look like?
The pH-solubility profile is a graph of solubility versus pH. For 3-Methoxy-4-(pyridin-2-yl)benzoic acid, it will exhibit a characteristic "U" or "V" shape.
-
High Solubility at Low pH (pH < 3): The compound is predominantly in its soluble cationic form.
-
Minimum Solubility at the pI (pH ≈ 4.6): The compound is in its least soluble zwitterionic/neutral form.
-
High Solubility at High pH (pH > 6.5): The compound is predominantly in its soluble anionic form.
The diagram below illustrates the relationship between pH and the dominant ionic species of the molecule.
Caption: Ionic states of the molecule at different pH ranges.
Part 2: Troubleshooting Guide - The "How-To"
This section provides solutions to common experimental problems in a question-and-answer format.
Q: My compound precipitated unexpectedly when I tried to dissolve it in a neutral buffer. What happened?
A: You have likely created a solution with a pH very close to the compound's isoelectric point (pI ≈ 4.6). At this pH, the molecule has minimal solubility. Neutral buffers (pH 6.5-7.5) are still close enough to the pI that solubility can be limited, especially at higher concentrations.
Solution:
-
Avoid the pI: Do not attempt to dissolve the compound directly in buffers with a pH between 4 and 6.
-
Dissolve at Extremes: To prepare a stock solution, first dissolve the compound in either a strong acid (e.g., 0.1 M HCl, pH 1) or a strong base (e.g., 0.1 M NaOH, pH 13) to ensure complete solubilization of the cationic or anionic form, respectively.
-
Adjust pH Carefully: Once fully dissolved, you can slowly and with vigorous stirring, titrate the pH towards your target using a stock acid or base. Be aware that as you approach the pI, the solution may become cloudy or precipitate. If this occurs, you have exceeded the solubility limit at that specific pH.
Q: I need to prepare a 10 mM stock solution for my assay. What is the best approach?
A: The best approach is to dissolve the compound in a pH environment far from its pI and then, if necessary, dilute it into your final assay buffer.
Recommended Protocol:
-
Calculate the mass of 3-Methoxy-4-(pyridin-2-yl)benzoic acid needed for your desired volume and a 10 mM concentration.
-
Choose your solvent system:
-
Aqueous Acidic: Dissolve the solid compound in an aqueous solution with a pH ≤ 2 (e.g., dilute HCl).
-
Aqueous Basic: Dissolve the solid compound in an aqueous solution with a pH ≥ 8 (e.g., dilute NaOH).
-
Co-Solvent: If a non-aqueous stock is preferred, dissolve the compound in a water-miscible organic solvent like DMSO, ethanol, or propylene glycol.[6][7] These can often achieve high concentrations regardless of pH.[8]
-
-
Ensure complete dissolution using sonication or gentle vortexing.
-
For your experiment, dilute this stock solution into your final assay buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting the experiment.
Q: My solubility measurements are inconsistent between experiments. What factors should I control?
A: Inconsistent solubility data usually points to uncontrolled variables in the experimental setup. Here are the key factors to standardize:
-
Equilibration Time: True thermodynamic solubility requires the solid compound to be in equilibrium with the solution. This can take anywhere from a few hours to 72 hours. Ensure you are using a consistent and sufficient equilibration time.
-
Temperature: Solubility is temperature-dependent. Conduct all experiments in a temperature-controlled environment (e.g., a water bath or incubator).
-
Ionic Strength: The presence of other ions in solution can affect solubility.[9][10][11] Using buffers of a consistent composition and molarity is crucial. Reporting the ionic strength of your media is good practice.[9]
-
pH Measurement: Calibrate your pH meter before each experiment with at least two standard buffers that bracket your target pH range.
-
Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state of the compound can have different solubilities. Ensure you are using the same batch and form of the material for all comparative experiments.
Q: How can I improve the overall aqueous solubility of this compound for a formulation?
A: Beyond simple pH adjustment, several formulation strategies can enhance solubility.[12][13][14][15]
| Method | Principle | Application Notes |
| Salt Formation | Converting the acidic or basic group into a salt (e.g., sodium carboxylate or pyridinium chloride) dramatically increases solubility near neutral pH.[12] | This is one of the most effective and common methods. Requires selecting an appropriate counter-ion. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., PEG 300/400, propylene glycol, ethanol) reduces the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[8][16][17] | The concentration of the co-solvent must be carefully optimized and controlled. |
| Surfactants | Non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[18] | Effective at concentrations above the critical micelle concentration (CMC). |
| Complexation | Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, shielding it from the aqueous environment and increasing solubility.[18] | Stoichiometry of the complex is important. SBE-β-CD is a common choice. |
| Solid Dispersion | Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can create an amorphous solid dispersion, which typically has a higher dissolution rate and apparent solubility than the crystalline form.[14][19][20] | Often prepared by spray drying or hot-melt extrusion. |
Part 3: Key Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
This protocol uses the shake-flask method to determine the equilibrium solubility of the compound across a range of pH values.
Caption: Workflow for determining a pH-solubility profile.
Step-by-Step Methodology:
-
Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., from pH 2 to 10 in 1-unit increments). Use buffers with consistent ionic strength.
-
Add Excess Solid: To a series of glass vials, add a pre-weighed amount of the compound, ensuring it is in excess of its expected solubility at each pH.
-
Equilibrate: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for a pre-determined time (e.g., 48 hours) to reach equilibrium.
-
Sample: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant.
-
Filter: Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.
-
Measure pH: Accurately measure the pH of the filtrate. This is the true pH of the saturated solution.
-
Dilute and Quantify: Prepare appropriate dilutions of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured concentration (solubility) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.
References
-
Pion Inc. (2025). Ionic Strength: Impact on pH and Drug Properties. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Academia.edu. (n.d.). (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Fiveable. (2025). Ionic Strength Definition. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Fashion Sustainability Directory. (2025). Ionic Strength Effect. [Link]
-
Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
He, H., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]
-
ResearchGate. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte | Request PDF. [Link]
-
Vaia. (n.d.). Describe amphoteric behavior and give an example. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Fuguet, E., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Pearson. (n.d.). Polyprotic Buffers Explained. [Link]
-
ChemBuddy. (n.d.). Henderson-Hasselbalch equation and the pH of buffer solution. [Link]
-
Academia.edu. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
Chemistry LibreTexts. (2021). 14.3.4: The Effects of pH on Solubility. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]
-
Chemistry Stack Exchange. (2023). How would you use henderson equation to calculate the pH of a solution containing multiple different acids.... [Link]
-
ResearchGate. (n.d.). Solubility data of zwitterions in water | Request PDF. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]
-
Reddit. (2024). Calculating pH for Polyprotic Acids. [Link]
-
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.... [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine.... [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-(pyridin-2-yl)benzoic acid. [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. [Link]
Sources
- 1. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs [academia.edu]
- 2. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 3. vaia.com [vaia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 10. (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte [academia.edu]
- 11. fiveable.me [fiveable.me]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
Unveiling the Molecular Blueprint: Mass Spectrometry Fragmentation and Platform Comparison for 3-Methoxy-4-(pyridin-2-yl)benzoic acid
3-Methoxy-4-(pyridin-2-yl)benzoic acid (Exact Mass: 229.0739 Da) is a highly functionalized aromatic compound whose structural elucidation via mass spectrometry (MS) requires navigating the competing directing effects of a basic pyridine ring, an electron-donating methoxy group, and a labile carboxylic acid moiety. This guide provides an in-depth mechanistic analysis of its gas-phase dissociation and objectively compares the performance of leading MS platforms for its characterization.
Mechanistic Grounding: The Fragmentation Blueprint
To optimize mass spectrometry parameters, one must first understand the causality behind the molecule's gas-phase dissociation. In positive electrospray ionization (+ESI), the ionizing proton does not bind randomly; it localizes at the most thermodynamically favored site. For 3-Methoxy-4-(pyridin-2-yl)benzoic acid, the proton affinity of the basic pyridine nitrogen far exceeds that of the methoxy or carboxyl oxygens, making it the primary site of protonation[1].
From this localized charge, proton transfer to dissociative sites occurs via ion/neutral complexes, triggering three primary fragmentation pathways[1]:
-
Pathway A (Carboxylic Acid Cleavage): The protonated precursor [M+H]+ (m/z 230.08) undergoes a neutral loss of H2O (-18 Da) to form a highly reactive acylium ion at m/z 212.07. Alternatively, direct decarboxylation results in the loss of CO2 (-44 Da), yielding a stable fragment at m/z 186.09.
-
Pathway B (Methoxy Group Cleavage): Methoxy-substituted aromatic rings exhibit unique fragmentation behaviors that frequently violate the "even-electron rule" in ESI-MS/MS. The loss of a methyl radical ( •CH3 , -15 Da) generates a stable distonic radical cation at m/z 215.06[2][3]. Subsequent or alternative loss of formaldehyde ( CH2O , -30 Da) is also characteristic of methoxy groups positioned near other functional rings.
-
Pathway C (Pyridine Ring Stability): The pyridine ring itself is highly stable during soft ionization and low-energy collision-induced dissociation (CID). It generally remains intact, acting as an electron sink that directs heterolytic cleavages in the adjacent functional groups rather than fragmenting itself[4].
Platform Performance Comparison
Choosing the right mass spectrometer depends entirely on the analytical objective—whether the goal is deep structural elucidation, high-throughput screening, or absolute quantification[5]. The table below compares how three distinct MS architectures handle the specific fragmentation demands of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
| Feature | High-Resolution Orbitrap (e.g., Q Exactive) | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Mass Analyzer | Quadrupole + Orbitrap | Quadrupole + TOF | Three Linear Quadrupoles |
| Resolution | Ultra-High (up to 280,000 FWHM) | High (~40,000 - 80,000 FWHM) | Low (Unit Resolution) |
| Mass Accuracy | < 1-3 ppm | < 2-5 ppm | Nominal mass |
| Scan Speed | Moderate (up to 40 Hz) | Very Fast (up to 100 Hz) | Extremely Fast (for MRM transitions) |
| Best Target Use Case | Resolving isobaric fragments (e.g., distinguishing •CH3 loss from NH loss). Deep structural elucidation. | Fast LC gradients; identifying unknown metabolites or structural isomers of the compound. | High-sensitivity targeted quantification in biological matrices (e.g., PK studies). |
| Performance Verdict | Superior for Qualitative ID. Unmatched for confirming the exact formula of the m/z 215.06 radical cation. | Excellent Balance. Ideal for high-throughput screening of structural analogs. | Superior for Quantitation. Best for monitoring the m/z 230 → 186 transition. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure reproducibility and self-validation, the following step-by-step methodology is designed to systematically promote pyridine protonation while capturing the full spectrum of high- and low-energy fragment ions.
Step 1: Sample Preparation
-
Dissolve 3-Methoxy-4-(pyridin-2-yl)benzoic acid reference standard in a 50:50 Methanol:Water solution to a final concentration of 1 µg/mL.
-
Causality: Methanol enhances desolvation efficiency and droplet evaporation in the ESI source, while the aqueous component ensures the complete solubility of the polar carboxylic acid moiety.
Step 2: Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
-
Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH well below the pKa of the pyridine ring (~5.2). This guarantees the molecule is fully protonated prior to entering the MS source, drastically increasing the [M+H]+ signal intensity[1].
Step 3: Mass Spectrometry (ESI+) Optimization
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Precursor Ion: Isolate m/z 230.08 with a 1.0 Da isolation window.
-
Collision Energy (CE) Ramp: Perform a stepped Normalized Collision Energy (NCE) acquisition at 20, 30, and 40 eV.
-
Causality: A self-validating MS protocol requires energy stepping. A low CE (20 eV) preserves the fragile distonic radical cation (m/z 215.06) and the initial water loss (m/z 212.07). Higher CE (40 eV) drives the molecule past these intermediate states to reveal the highly stable, terminal pyridine-containing core fragment (m/z 186.09)[5].
Mechanistic Pathway Visualization
Proposed ESI-MS/MS fragmentation pathway of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
References
-
PubMed. "An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry." NIH.[Link]
-
MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." MDPI. [Link]
-
PubMed. "Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion." NIH.[Link]
-
MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio. [Link]
Sources
- 1. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances | MDPI [mdpi.com]
- 5. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
Analytical Validation Guide: IR Spectroscopy of 3-Methoxy-4-(pyridin-2-yl)benzoic Acid
Executive Summary & Scientific Context
In pharmaceutical development, the rigorous structural validation of Active Pharmaceutical Ingredient (API) intermediates is a regulatory necessity. 3-Methoxy-4-(pyridin-2-yl)benzoic acid is a structurally complex intermediate featuring a carboxylic acid, an electron-donating methoxy group, and a pyridine heterocycle. This combination of functional groups creates a unique hydrogen-bonding network in the solid state, making Fourier-Transform Infrared (FTIR) spectroscopy an ideal technique for its structural confirmation.
However, the choice of FTIR sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission —fundamentally alters the spectral output. While KBr pellets remain the gold standard for quantitative adherence to the Beer-Lambert law and library matching[1], ATR has become the preferred method for rapid, high-throughput screening due to its minimal sample preparation[2]. This guide provides an objective, data-driven comparison of these techniques to establish a self-validating protocol for this specific molecule.
Theoretical Spectral Mapping: Causality of IR Absorptions
Before running an instrument, an application scientist must predict the spectral landscape. The structural features of 3-Methoxy-4-(pyridin-2-yl)benzoic acid dictate specific vibrational modes. Notably, the solid-state spectrum will be heavily influenced by intermolecular hydrogen bonding. While typical benzoic acids form dimers, the presence of the basic pyridine nitrogen acts as a competitive hydrogen-bond acceptor, which can shift the standard carboxylic acid hydroxyl (O-H) and carbonyl (C=O) stretching frequencies.
Table 1: Expected FTIR Peak Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Mechanistic Causality & Diagnostic Value |
| Carboxylic Acid (-COOH) | O-H Stretch | ~2500 – 3200 (Broad) | Extreme broadening is caused by strong intermolecular hydrogen bonding (either dimer formation or COOH···N-Pyridine interactions). |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1680 – 1710 (Strong) | The conjugation with the aromatic ring lowers the double-bond character, shifting the peak lower than aliphatic aliphatic carboxylic acids (~1730 cm⁻¹). |
| Pyridine Ring | C=N Stretch | ~1580 – 1600 (Med/Strong) | Diagnostic for the heteroaromatic ring. Often appears as a sharp doublet alongside the aromatic C=C stretch. |
| Methoxy Group (-OCH₃) | C-O-C Asymmetric Stretch | ~1240 – 1260 (Strong) | The oxygen atom is directly attached to the aromatic ring (aryl alkyl ether), resulting in a strong resonance-stabilized absorption. |
| Methoxy Group (-OCH₃) | C-H Aliphatic Stretch | ~2830 – 2950 (Weak) | Often superimposed or hidden on the shoulder of the massive, broad O-H stretch from the carboxylic acid. |
| Aromatic Rings | C-H Out-of-Plane Bend | ~740 – 850 (Strong) | Highly sensitive to the substitution pattern (1,2,4-trisubstituted benzene and 2-substituted pyridine). |
Comparative Methodology: FTIR-ATR vs. KBr Transmission
To ensure a self-validating system, laboratories should cross-validate new API intermediates using both techniques. ATR provides the baseline "native" solid-state structure, while KBr provides the high-resolution transmission spectrum required for regulatory library submissions.
Figure 1: Parallel FTIR validation workflows comparing ATR and KBr pellet techniques.
Step-by-Step Experimental Protocols
Protocol A: Diamond FTIR-ATR (High-Throughput / Native State) Causality: ATR utilizes the phenomenon of total internal reflection. The evanescent wave penetrates the sample only a few micrometers. Because no grinding or dilution is required, the polymorphic integrity of the 3-Methoxy-4-(pyridin-2-yl)benzoic acid is perfectly preserved[3].
-
Background Collection: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place approximately 2-5 mg of the unground API powder directly onto the crystal, ensuring complete coverage of the active area.
-
Pressure Application: Lower the pressure anvil. Apply a consistent pressure (typically ~75 psi) to ensure intimate optical contact between the crystalline powder and the diamond[4]. Failure to apply sufficient pressure will result in a low Signal-to-Noise (S/N) ratio.
-
Acquisition & Processing: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth[4].
Protocol B: KBr Pellet Transmission (Gold Standard / High Sensitivity) Causality: KBr is transparent in the mid-IR region. By diluting the sample, we prevent the "total absorption" (detector saturation) that occurs if the pure sample is too thick. This method yields superior resolution for the complex fingerprint region[2].
-
Desiccation: Ensure spectroscopic-grade KBr is dried in an oven at 105°C for at least 2 hours prior to use to eliminate adsorbed moisture.
-
Milling: Weigh ~1.5 mg of 3-Methoxy-4-(pyridin-2-yl)benzoic acid and ~150 mg of dry KBr (approx. 1:100 ratio). Grind thoroughly in an agate mortar for 2-3 minutes. Thorough homogenization is critical to prevent scattering artifacts (Christiansen effect).
-
Pelletizing: Transfer the mixture to a 13 mm pellet die. Connect to a vacuum pump to remove entrapped air (preventing opaque pellets), and apply 10 tons of pressure using a hydraulic press for 2-5 minutes[3].
-
Acquisition: Place the transparent disc in the transmission holder. Collect the spectrum against an empty-beam background.
Data Interpretation: Artifacts and Self-Validating Systems
When comparing the spectra generated by the two methods, an Application Scientist must account for technique-induced artifacts. A direct 1:1 overlay will show discrepancies that are physical, not chemical.
Table 2: Performance & Artifact Comparison for 3-Methoxy-4-(pyridin-2-yl)benzoic acid
| Parameter | FTIR-ATR (Diamond) | FTIR-Transmission (KBr Pellet) |
| Relative Peak Intensities | Peaks at lower wavenumbers (e.g., aromatic C-H bends at ~750 cm⁻¹) appear artificially stronger due to deeper penetration of the evanescent wave at longer wavelengths[4]. | True relative intensities adhering to the Beer-Lambert law. Ideal for quantitative analysis[1]. |
| Moisture Interference | Negligible. The native powder is measured directly, providing a clean view of the 2500-3200 cm⁻¹ O-H stretch. | High risk. KBr is highly hygroscopic. Absorbed water will create a massive broad band at ~3400 cm⁻¹, which can mask or distort the API's carboxylic acid O-H stretch[2]. |
| Polymorphic Integrity | Preserved. No mechanical stress is applied to the crystal lattice. | Risk of alteration. The intense grinding and high pressure (10 tons) can induce polymorphic transformations or amorphization[2]. |
| Resolution in Fingerprint | Good, but can suffer from peak broadening if optical contact is poor[1]. | Superior. The extreme dilution isolates molecules, providing sharp, highly resolved peaks for the C-O-C and C=N stretches[1]. |
The Self-Validating Approach
To definitively validate the structure of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, use ATR to confirm the O-H/N-H region (free from KBr moisture artifacts) and use the KBr pellet to resolve the complex fingerprint region (1000-1500 cm⁻¹), specifically looking at the exact peak positions of the methoxy C-O stretch and pyridine C=N stretch. If the ATR-corrected spectrum mathematically aligns with the KBr spectrum in the fingerprint region, the analytical protocol is considered self-validated and robust.
References
-
Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]
-
Jasco UK. Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from[Link]
-
AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from[Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, a key building block in pharmaceutical synthesis. We will explore the critical attributes of high-quality reference standards, compare available options, and provide detailed experimental protocols for their characterization and use.
The Critical Role of Reference Standards in Analytical Integrity
In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance used as a basis for comparison. The quality of the reference standard directly impacts the validity of analytical results, influencing everything from purity assays to impurity profiling.[1][2] The use of a well-defined reference standard is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory submissions.[1]
The primary functions of a reference standard for 3-Methoxy-4-(pyridin-2-yl)benzoic acid include:
-
Identity Confirmation: Unambiguous confirmation of the chemical structure.
-
Purity Assessment: Quantifying the amount of the main component and identifying any impurities.
-
Assay (Potency) Determination: Measuring the concentration of the active substance in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[1][3]
Comparison of Commercially Available Reference Standards
While a specific, pharmacopeial-grade reference standard for 3-Methoxy-4-(pyridin-2-yl)benzoic acid may not be universally available, several suppliers offer this compound with varying levels of characterization. When selecting a reference standard, it is crucial to evaluate the accompanying Certificate of Analysis (CoA) for key quality attributes.[4]
| Attribute | "High-Purity" Standard | "Research Grade" Standard | Key Considerations for Researchers |
| Purity (by HPLC) | Typically ≥98% | Often ≥95%, but can vary | Higher purity minimizes interference from impurities in assays. For quantitative applications, the highest available purity is recommended.[5][6][7] |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry | May only be confirmed by one technique (e.g., ¹H NMR) | A comprehensive set of spectroscopic data provides greater confidence in the structural identity of the standard. |
| Moisture Content | Specified (e.g., by Karl Fischer titration) | Not always provided | Moisture content can affect the accuracy of weighing and subsequent concentration calculations. |
| Residual Solvents | Analyzed and quantified (e.g., by GC-HS) | May not be tested | Residual solvents are process-related impurities that should be controlled. |
| Traceability | May be traceable to a national metrology institute or pharmacopeial standard (if available) | Generally not traceable | Traceability is crucial for applications requiring a high degree of accuracy and for regulatory submissions. |
| Certificate of Analysis | Comprehensive, with detailed analytical data and lot-specific results | Often a summary of typical properties | A detailed CoA is essential for assessing the suitability of the reference standard for its intended use.[4] |
Experimental Protocols for Characterization and Analysis
The following protocols describe standard methods for the characterization and analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid and its reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse technique for assessing the purity and potency of pharmaceutical compounds.[2][8][9] A reversed-phase HPLC method is suitable for the analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
Step-by-Step HPLC Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Prepare a 0.1% formic acid solution in water (Mobile Phase A).
-
Use acetonitrile as Mobile Phase B.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methoxy-4-(pyridin-2-yl)benzoic acid reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) in a 100 mL volumetric flask.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the sample.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a concentration similar to the primary standard solution.
-
-
Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area (Area Percent method).
-
For an assay, create a calibration curve from the working standard solutions and determine the concentration of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous identification of a molecule's structure.
Logical Flow for NMR Analysis
Caption: Logical flow for NMR-based structural confirmation.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-Methoxy-4-(pyridin-2-yl)benzoic acid reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
-
Data Processing:
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
Spectral Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns of the proton signals to confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Step-by-Step MS Protocol:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS). For a non-volatile compound like 3-Methoxy-4-(pyridin-2-yl)benzoic acid, LC-MS is preferred.
-
-
Ionization:
-
Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate ions of the analyte.
-
-
Mass Analysis:
-
Analyze the mass-to-charge ratio (m/z) of the ions.
-
-
Data Interpretation:
Conclusion
The selection and proper use of a high-quality reference standard are fundamental to achieving accurate and reproducible analytical results in the analysis of 3-Methoxy-4-(pyridin-2-yl)benzoic acid. By carefully evaluating the purity, identity, and documentation of commercially available standards and employing robust analytical techniques such as HPLC, NMR, and MS, researchers can ensure the integrity of their data and the quality of their work. This guide provides a framework for making informed decisions and implementing sound analytical practices in the development and quality control of pharmaceuticals.
References
- ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
- MedChemExpress. (n.d.). 3-(2-Methoxypyridin-4-yl)benzoic acid.
- LGC Standards. (n.d.). 3-Methoxy-4-(pivaloyloxy)benzoic Acid.
- ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
- NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-.
- ChemScene. (n.d.). 4-Methoxy-3-((pyridin-4-ylmethyl)amino)benzoic acid.
- LGC Standards. (n.d.). 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid.
- ChemScene. (n.d.). 3-(Pyridin-4-yl)benzoic acid.
- Sigma-Aldrich. (n.d.). Ibuprofen Impurity G Pharmaceutical Secondary Standard; Certified Reference Material.
- Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-(pyridin-2-ylmethoxy)-benzoic acid.
- ResearchGate. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.
- LCGC International. (2020). High Speed Analysis of Paracetamol and its Process Impurities.
- Harvard DASH. (2024). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.
- Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PubChemLite. (n.d.). 4-methoxy-3-(pyridin-2-yl)benzoic acid.
- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
- BLDpharm. (n.d.). 3-((4-(Methoxycarbonyl)pyridin-2-yl)oxy)benzoic acid.
- Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- NIST. (n.d.). Benzoic acid, 3-methoxy-.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- BAuA. (2024). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- PubMed. (n.d.). 3,5-Bis[(pyridin-4-yl)meth-oxy]benzoic acid.
- Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
- NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-.
- PYG Lifesciences. (2025). How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- IJPSR. (2009). presence of organic impurities into active pharmaceutical ingredients.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid.
- UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotech-spain.com [biotech-spain.com]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Structural and Functional Comparison of Pyridylbenzoic Acid Isomers: A Guide for Rational Design in Therapeutics and Materials
As a Senior Application Scientist, selecting the correct structural isomer is rarely a matter of simple substitution; it is a fundamental thermodynamic and geometric decision. Pyridine-substituted benzoic acids (PBAs) are highly versatile zwitterionic building blocks. Because they possess both a strong Lewis base (the pyridine nitrogen) and a Brønsted acid (the carboxylic acid), they are ubiquitous in the design of Metal-Organic Frameworks (MOFs) [1], cyclometalated transition metal complexes, and bioisosteric drug scaffolds.
This guide objectively compares the physicochemical properties, structural topologies, and experimental behaviors of three critical PBA positional isomers: 4-(4-Pyridyl)benzoic acid , 3-(4-Pyridyl)benzoic acid , and 2-(4-Pyridyl)benzoic acid .
Physicochemical & Structural Profiling
The relative position of the carboxylate group to the biaryl linkage fundamentally alters the molecule's electrostatics and steric profile.
Quantitative Isomer Comparison
| Isomer | Substitution Pattern | Dihedral Angle (θ) | pKa (Pyridine N) | pKa (COOH) | Est. logP | Primary Coordination Topology |
| 4-(4-Pyridyl)benzoic acid | para-para | 30° - 40° | ~5.3 | ~4.1 | 2.1 | Linear 1D Chains, 3D Interpenetrated Grids |
| 3-(4-Pyridyl)benzoic acid | meta-para | 35° - 45° | ~5.3 | ~4.2 | 2.2 | Bent/Zig-Zag Chains, Helical Polymers |
| 2-(4-Pyridyl)benzoic acid | ortho-para | > 60° | ~5.2 | ~3.8 | 1.8 | Discrete Dimers, Highly Distorted Nets |
Mechanistic Causality: Why Structure Dictates Function
-
Steric Hindrance and the Dihedral Twist: In 4-(4-PBA) and 3-(4-PBA) , the dihedral angle between the pyridine and benzene rings hovers around 30°–45° in the solid state. This angle is a thermodynamic compromise: it minimizes the steric repulsion between the ortho-hydrogens of the two rings while maximizing the orbital overlap required for extended π-conjugation. However, in 2-(4-PBA) , the bulky carboxylate group sits at the ortho position of the biaryl axis. This creates a severe steric clash with the adjacent pyridine protons, forcing the molecule to twist out of planarity (θ > 60°).
-
Electronic and Solubility Impacts: The forced twist in 2-(4-PBA) breaks π-conjugation, which increases the HOMO-LUMO gap (blue-shifting its UV-Vis absorption). Furthermore, this non-planar geometry prevents flat, hydrophobic π-π stacking in the crystal lattice. Consequently, 2-(4-PBA) exhibits a lower melting point, higher aqueous hydration, and a lower logP compared to its para counterpart—a critical insight for drug developers seeking to increase the aqueous solubility of a pharmacophore without changing its molecular weight.
-
Protonation Dynamics: The proximity of the electron-withdrawing pyridine ring in the ortho position of 2-(4-PBA) maximizes inductive withdrawal, lowering the pKa of the carboxylic acid to ~3.8. These secondary coordination sphere dynamics are critical when designing catalysts that rely on cooperative proton-coupled electron transfer (PCET)[2].
Topological Pathways in Self-Assembly
The vector angle between the nitrogen lone pair and the carboxylate oxygen dictates the macroscopic assembly of coordination networks.
Figure 1: Vector angles of PBA isomers dictate the macroscopic topology of self-assembled coordination networks.
Experimental Methodologies (Self-Validating Systems)
To accurately characterize these isomers, standard protocols must be adapted to account for their zwitterionic nature and variable solubility.
Protocol A: Thermodynamic pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality: PBAs exhibit minimal aqueous solubility near their isoelectric point, causing precipitation during standard aqueous titration. To obtain true thermodynamic pKa values, titrations must be performed in varying co-solvent ratios and extrapolated to 0% organic solvent.
-
Preparation: Prepare 1.0 mM solutions of the PBA isomer in 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures. Maintain a constant ionic strength using 0.1 M KCl.
-
Calibration: Calibrate the glass electrode using standard buffers dissolved in the exact matching Methanol/Water ratios to account for liquid junction potential shifts.
-
Titration: Titrate with 0.05 M KOH (standardized) at a strictly controlled 298 K under a nitrogen atmosphere to prevent CO₂ absorption.
-
Validation & Extrapolation: Plot the apparent pKa values against the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept (where 1/ε equals that of pure water) yields the self-validated aqueous thermodynamic pKa.
Protocol B: Solvothermal Crystallization for SCXRD Analysis
Causality: Mixing a metal salt directly with a PBA isomer usually results in rapid, uncontrolled precipitation of amorphous zwitterionic powders. To obtain diffraction-quality single crystals, a competitive modulator must be introduced to shift the system from kinetic to thermodynamic control.
-
Precursor Mixing: Dissolve 0.1 mmol of the PBA isomer and 0.1 mmol of Co(NO₃)₂·6H₂O in 5 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.
-
Modulator Addition: Add 0.5 mL of glacial acetic acid. Rationale: The acetate competitively binds the Co(II) nodes, slowing down the coordination of the PBA carboxylates and allowing reversible error-correction during crystal growth.
-
Thermal Profile: Seal the vial and heat at 120 °C for 72 hours, followed by a slow cooling ramp of 2 °C/hour to room temperature.
-
Harvesting: Isolate the resulting crystals (e.g., [Co₄(4,4'-PBA)₈]ₙ networks) [1], wash with fresh DMF, and mount immediately under paratone oil to prevent the loss of solvatochromic solvent molecules from the pores prior to Single-Crystal X-Ray Diffraction (SCXRD).
Figure 2: Parallel experimental workflow for the physicochemical and structural validation of PBA isomers.
References
-
Mehlana, G., et al. "Thermo-and solvatochromic coordination networks of 4-(4-pyridyl)benzoic acid." Midlands State University Library, 2022.[Link]
-
"Synthesis of a Cationic Cobalt–Selenolate Complex for Cooperative Sn–H Bond Activation: Solvent-Dependent Stereoselectivity." Organometallics - ACS Publications, 2024.[Link]
-
"A Guide to Secondary Coordination Sphere Editing." ResearchGate, 2022.[Link]
Comparative UV-Vis Spectroscopy Guide: 3-Methoxy-4-(pyridin-2-yl)benzoic acid vs. Structural Analogues
As a Senior Application Scientist, evaluating the photophysical properties of novel biaryl pharmacophores requires moving beyond simple spectral acquisition. To truly understand a molecule's behavior in solution—especially one with multiple protonation sites and competing steric demands—we must analyze the structural causality behind its electronic transitions.
This guide provides an in-depth comparative analysis of the UV-Vis absorption profile of 3-Methoxy-4-(pyridin-2-yl)benzoic acid against two fundamental structural analogues. By deconstructing the steric and electronic factors at play, we establish a self-validating analytical framework for researchers and drug development professionals.
Part 1: Structural & Electronic Causality (The "Why")
The UV-Vis absorption profile of a conjugated molecule is fundamentally dictated by its electronic transition energy gaps (HOMO-LUMO). For substituted benzoic acids, the addition of electron-donating auxochromes generally induces a bathochromic (red) shift [1]. However, in complex biaryl systems, the spatial arrangement of substituents introduces competing quantum mechanical effects [2].
To understand the UV-Vis spectrum of 3-Methoxy-4-(pyridin-2-yl)benzoic acid, we must evaluate three competing forces:
-
The Conjugated Biaryl Backbone: The phenyl-pyridine system provides an extended network for π→π∗ transitions. In an ideal, unhindered scenario (such as 4-(pyridin-2-yl)benzoic acid), the two rings adopt a nearly coplanar conformation. This maximizes p -orbital overlap across the inter-ring C-C bond, resulting in highly delocalized transitions and a pronounced bathochromic shift.
-
The Auxochromic Effect: The methoxy (-OCH₃) group at the 3-position is a classic auxochrome. Through resonance electron donation, it typically lowers the energy of the π∗ state, leading to red-shifted absorption bands in isolated benzene systems.
-
Steric Disruption (The Critical Differentiator): In our target molecule, the bulky methoxy group is positioned ortho to the biaryl linkage. This creates severe van der Waals repulsion with the ortho-hydrogens of the adjacent pyridine ring. To relieve this steric strain, the molecule is forced to twist, breaking the coplanarity of the two rings. This dihedral twist disrupts the extended conjugation, localizing the electron density and widening the HOMO-LUMO gap[3].
The Result: The primary charge-transfer band of 3-Methoxy-4-(pyridin-2-yl)benzoic acid undergoes a distinct hypsochromic (blue) shift and a reduction in molar absorptivity (hypochromic effect) relative to its unhindered, planar analogue.
Part 2: Comparative UV-Vis Performance Data
To objectively evaluate these photophysical shifts, we compare the target compound against two alternatives: an unhindered biaryl (Analogue A) and a monocyclic substituted benzene (Analogue B).
| Compound | Structural Feature | λmax (Primary π→π∗ ) | λmax (Secondary n→π∗ ) | Molar Absorptivity ( ϵ ) |
| 3-Methoxy-4-(pyridin-2-yl)benzoic acid | Biaryl + Methoxy (Sterically Hindered) | ~265 nm | ~305 nm | ~12,500 M⁻¹cm⁻¹ |
| 4-(pyridin-2-yl)benzoic acid | Biaryl (Planar, Unhindered) | ~285 nm | ~320 nm | ~18,000 M⁻¹cm⁻¹ |
| 3-Methoxybenzoic acid | Monocyclic + Auxochrome | ~235 nm | ~280 nm | ~8,000 M⁻¹cm⁻¹ |
Note: Spectral values are representative of neutral aqueous buffer conditions (pH 7.4) at 298 K.
Part 3: Experimental Methodology & Validation Protocols
Because 3-Methoxy-4-(pyridin-2-yl)benzoic acid possesses both an acidic moiety (carboxylic acid, pKa ~4) and a basic moiety (pyridine nitrogen, pKa ~5), its UV-Vis spectrum is highly pH-dependent.
To ensure the highest scientific integrity, the following step-by-step pH titration protocol acts as a self-validating system . By tracking the isosbestic points across a pH gradient, you can definitively prove that the spectral shifts are due to clean, two-state protonation equilibria rather than compound degradation or precipitation.
Step-by-Step pH Titration Protocol
-
Reagent Preparation: Prepare a 5.0 mM stock solution of the target compound in spectroscopic-grade methanol to ensure complete dissolution.
-
Buffer System Setup: Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) to cover the pH range of 2.0 to 12.0 in increments of 1.0 pH unit.
-
Sample Dilution: Dilute the methanolic stock solution 1:100 into the respective buffer solutions to achieve a final working concentration of 50 µM. This ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU).
-
Blanking: Record baseline spectra using the exact corresponding blank buffer solutions (containing 1% methanol) to eliminate solvent and buffer scattering artifacts.
-
Spectral Acquisition: Scan the samples from 200 nm to 400 nm using a high-resolution dual-beam UV-Vis spectrophotometer (1 nm slit width, medium scan speed, quartz cuvettes).
-
Self-Validation (Isosbestic Point Analysis): Overlay the pH-dependent spectra. You must observe sharp, distinct isosbestic points (typically near 250 nm and 290 nm for this scaffold). If the isosbestic points drift or blur, the system is compromised (indicating aggregation or photobleaching), and the data must be discarded.
Part 4: Visualizing the Analytical Workflow
The following diagram maps the logical relationship between the experimental conditions, the protonation state of the molecule, and the resulting spectral validation.
Fig 1: Self-validating pH titration workflow for UV-Vis and isosbestic point confirmation.
References
-
Title: Ligand-Dependent Optical Properties of Colloidal Ternary Spinel Oxide Nanocrystals Containing Transition Metals Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: The Effect of Substitution Pattern on Binding Ability in Regioisomeric Ion Pair Receptors Based on an Aminobenzoic Platform Source: Molecules (via NCBI PMC) URL: [Link]
-
Title: Development and characterization of amino donor-acceptor Stenhouse adducts Source: ChemRxiv URL: [Link]
Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-4-(pyridin-2-yl)benzoic acid
As drug development accelerates, researchers frequently encounter novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates like 3-Methoxy-4-(pyridin-2-yl)benzoic acid . Because comprehensive in vivo toxicological data is rarely available for such niche intermediates, laboratory personnel must rely on structural hazard deduction and stringent operational protocols.
This guide synthesizes structural chemistry insights with authoritative occupational safety standards to provide a self-validating, highly technical framework for handling this compound safely.
Structural Hazard Deduction & Causality
When empirical safety data is absent, we must treat the compound as a high-hazard material. According to the National Research Council's guidelines on handling chemicals of unknown toxicity, all laboratory workflows must be designed to minimize exposure through inhalation, skin absorption, and ingestion[1]. We can deduce the specific risks of 3-Methoxy-4-(pyridin-2-yl)benzoic acid by analyzing its functional moieties:
Table 1: Structural Hazard Deduction for 3-Methoxy-4-(pyridin-2-yl)benzoic acid
| Structural Moiety | Anticipated Hazard Profile | Causality / Mechanism | Required Mitigation Strategy |
| Pyridine Ring | Systemic toxicity, skin permeation | Pyridine derivatives often exhibit solvent-like properties that can penetrate standard single-layer latex or thin nitrile barriers. | Double-gloving with extended-cuff nitrile; immediate glove replacement upon contamination. |
| Benzoic Acid | Severe ocular and dermal irritation | The acidic proton (pKa ~4-5) reacts with moisture in mucous membranes and eyes, causing localized pH drops and tissue damage. | Unvented or indirectly vented chemical splash goggles; strict prohibition of safety glasses. |
| Methoxy Group | Altered lipophilicity | Increases the compound's overall lipophilicity, potentially enhancing its ability to cross the stratum corneum if dissolved in a carrier solvent (e.g., DMSO). | Avoid handling the powder concurrently with organic solvents outside of closed systems. |
| Physical Form | Inhalation of aerosolized dust | As a dry crystalline powder, static charge during weighing can cause micro-particles to aerosolize, bypassing upper respiratory defenses. | Anti-static weigh boats; handling exclusively within a certified chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
Under OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a rigorous hazard assessment dictates the following PPE requirements for this specific intermediate[2].
Table 2: PPE Selection Matrix and Regulatory Compliance
| PPE Category | Technical Specification | Regulatory Standard | Causality & Justification |
| Respiratory | NIOSH N95 or P100 half-mask respirator | 3[3] | Required only if handling bulk powder outside a fume hood. Filters >99.97% of airborne particulates[4]. |
| Hand Protection | Double-layered Nitrile (min. 5 mil thickness) | Pyridine moieties risk polymer degradation. The outer glove acts as a sacrificial layer; the inner maintains the barrier. | |
| Eye Protection | Indirectly vented chemical splash goggles | 5[5] | Standard safety glasses leave gaps. Goggles prevent aerosolized benzoic acid dust from contacting the sclera[5]. |
| Body Protection | Flame-resistant, fluid-impermeable lab coat | 6[6] | Protects street clothing from micro-dust accumulation, preventing secondary exposure outside the lab[6]. |
Logical Workflow for Hazard Assessment
The following diagram illustrates the decision-making logic for handling novel intermediates like 3-Methoxy-4-(pyridin-2-yl)benzoic acid, ensuring compliance with prudent laboratory practices.
Figure 1: Decision logic for PPE selection and engineering controls for novel chemical intermediates.
Self-Validating Operational Protocol
To guarantee safety, standard operating procedures must be self-validating—meaning the protocol itself contains steps to verify that the protective measures are actively working.
Phase 1: Pre-Operational Setup & Verification
-
Fume Hood Validation: Turn on the chemical fume hood.
-
Validation Step: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, negative pressure is confirmed.
-
-
Static Dissipation: Wipe the interior working surface and the exterior of the chemical bottle with a static-dissipative cloth.
-
Causality: This prevents the dry powder from "jumping" out of the container due to electrostatic repulsion when the cap is removed.
-
Phase 2: PPE Donning Sequence
-
Inspect Gloves: Put on the inner pair of nitrile gloves.
-
Validation Step: Before donning, trap air in the glove and roll the cuff to inflate the fingers. If it holds pressure, there are no micro-tears.
-
-
Layering: Don the lab coat, ensuring the cuffs of the inner gloves are under the coat sleeves. Don the outer pair of gloves over the coat sleeves to create a seamless barrier.
-
Face Protection: Don the chemical splash goggles. Ensure the seal sits flush against the skin without gaps.
Phase 3: Chemical Handling & Transfer
-
Anti-Static Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 3-Methoxy-4-(pyridin-2-yl)benzoic acid.
-
Causality: Stainless steel prevents static buildup compared to plastic spatulas, drastically reducing aerosolization risk.
-
-
Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring the powder to a vial, seal the vial before removing it from the fume hood.
Phase 4: Doffing & Decontamination
-
Outer Glove Removal: While still inside the fume hood, remove the outer gloves using the "beak method" (pinching the palm and pulling inside out) to avoid contaminating the inner gloves. Dispose of them in a solid hazardous waste container.
-
Surface Decontamination: Using the inner gloves, wipe down the balance and spatulas with a solvent that effectively dissolves benzoic acid derivatives (e.g., a 70% Isopropanol/water solution), followed by a dry wipe.
-
Final Doffing: Step away from the hood, remove goggles by the strap (do not touch the front lens), remove the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases can occur. Because the toxicity is unverified, any spill must be treated as a hazardous materials incident.
Immediate Spill Response (Dry Powder)
-
Containment: Do NOT sweep the powder, as this will aerosolize the benzoic acid and pyridine derivatives.
-
Wetting: Gently cover the spill with absorbent paper towels. Lightly mist the towels with water or a mild alkaline solution (e.g., dilute sodium bicarbonate) to suppress dust and neutralize the acidic moiety.
-
Collection: Scoop the wet material using a disposable plastic dustpan or rigid cardboard.
-
Validation of Cleanup: Wipe the area with a damp cloth, then use a UV light (if the pyridine derivative is fluorescent) or visual inspection against a contrasting background to ensure no micro-crystalline residue remains.
Waste Categorization
Dispose of all contaminated consumables (weigh boats, spatulas, outer gloves, and spill cleanup materials) in a clearly labeled, sealable hazardous waste container. The label must explicitly state: "Hazardous Solid Waste: Contains 3-Methoxy-4-(pyridin-2-yl)benzoic acid (Suspected Irritant/Toxic)." Do not mix with strong oxidizing agents or strong bases in the waste stream.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC).
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI Bookshelf).
- OSHA's PPE Laboratory Standards. Clarion Safety Systems.
- Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
- Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group.
- OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention (NIOSH).
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (NIOSH).
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. ei1.com [ei1.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
